n-(2-aminoethyl)-2-methoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBVTCVUPAJQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201914 | |
| Record name | N-(2-Aminoethyl)-2-anisamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53673-10-2 | |
| Record name | N-(2-Aminoethyl)-2-anisamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053673102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Aminoethyl)-2-anisamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-aminoethyl)-2-methoxybenzamide: Synthesis and Potential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and potential pharmacological activities of N-(2-aminoethyl)-2-methoxybenzamide. Drawing from established chemical principles and data from structurally related compounds, this document outlines a probable synthetic route and explores likely mechanisms of action, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Synthesis of this compound
The synthesis of this compound can be logically achieved through a two-step process involving the formation of an amide bond followed by the deprotection of a primary amine. This approach is standard in medicinal chemistry for coupling a carboxylic acid derivative with a diamine.
Proposed Synthetic Pathway:
The most plausible synthetic route involves the reaction of 2-methoxybenzoyl chloride with mono-Boc-protected ethylenediamine (N-Boc-ethylenediamine), followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocol
The following is a detailed, generalized experimental protocol based on standard laboratory procedures for amide coupling and deprotection.
Step 1: Synthesis of tert-butyl (2-(2-methoxybenzamido)ethyl)carbamate (Intermediate)
-
Materials:
-
2-methoxybenzoyl chloride
-
N-Boc-ethylenediamine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve N-Boc-ethylenediamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of 2-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure intermediate.
-
Step 2: Synthesis of this compound (Final Product)
-
Materials:
-
tert-butyl (2-(2-methoxybenzamido)ethyl)carbamate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the intermediate from Step 1 in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., 1 M NaOH) to a pH of >10.
-
Extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or chromatography if necessary.
-
Potential Mechanisms of Action
The precise mechanism of action for this compound is not definitively established in the current scientific literature. However, based on the pharmacological activities of structurally similar compounds, several potential biological targets and signaling pathways can be hypothesized.
Monoamine Oxidase B (MAO-B) Inhibition
The structurally related compound, N-(2-aminoethyl)benzamide (lacking the 2-methoxy group), has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B)[1]. MAO-B is a key enzyme in the metabolism of neurotransmitters such as dopamine.
Potential Signaling Pathway:
Figure 2: Hypothesized MAO-B inhibition pathway.
Inhibition of MAO-B would lead to a decrease in the breakdown of dopamine, thereby increasing its concentration in the synapse and enhancing dopaminergic neurotransmission. This mechanism is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.
Hedgehog Signaling Pathway Inhibition
Derivatives of 2-methoxybenzamide have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers[2]. These compounds often target the Smoothened (Smo) receptor.
Potential Signaling Pathway:
Figure 3: Hypothesized Hedgehog signaling inhibition pathway.
By inhibiting the Smoothened receptor, this compound could potentially disrupt the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival.
Dopamine and Serotonin Receptor Modulation
Many benzamide derivatives are known to interact with dopamine and serotonin receptors. The 2-methoxy substitution, in particular, is a common feature in compounds targeting these receptors. For instance, some N-2-methoxybenzyl substituted phenethylamines show high affinity for serotonin 5-HT2A receptors[3]. Benzamides are also a well-known class of dopamine D2 receptor antagonists[4][5].
Potential Interactions:
-
Dopamine D2 Receptor Antagonism: The compound could act as an antagonist at D2 receptors, a mechanism common to many antipsychotic drugs.
-
Serotonin Receptor Agonism/Antagonism: The molecule might exhibit activity at various serotonin receptor subtypes, such as 5-HT2A or 5-HT1A, which could contribute to a complex psychopharmacological profile.
Quantitative Data and Future Directions
Currently, there is a lack of specific, publicly available quantitative bioactivity data for this compound, such as IC₅₀ or Kᵢ values against specific targets. To fully characterize this compound, the following experimental data would be required:
| Parameter | Experimental Assay | Potential Biological Target(s) |
| IC₅₀ (Inhibition) | Enzyme inhibition assays (e.g., fluorescent or radiometric) | MAO-B |
| Cell-based reporter assays (e.g., Gli-luciferase) | Hedgehog Signaling Pathway (Smo) | |
| Kᵢ (Binding Affinity) | Radioligand binding assays | Dopamine Receptors (e.g., D₂, D₃) |
| Serotonin Receptors (e.g., 5-HT₂ₐ) | ||
| EC₅₀ (Potency) | Functional assays (e.g., cAMP accumulation, calcium mobilization) | GPCRs (Dopamine, Serotonin) |
Workflow for Biological Evaluation:
Figure 4: General workflow for the biological evaluation of the target compound.
Conclusion
This compound is a compound of interest that can be readily synthesized using standard organic chemistry techniques. While its specific biological activity has not been extensively reported, its structural features suggest potential interactions with several important pharmacological targets, including MAO-B, the Hedgehog signaling pathway, and dopamine/serotonin receptors. This guide provides a solid foundation for researchers to undertake the synthesis and biological evaluation of this and related compounds, paving the way for the potential discovery of new therapeutic agents. Further investigation is warranted to elucidate its precise mechanism of action and to quantify its activity at these potential targets.
References
- 1. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Multifaceted Biological Activities of N-(2-aminoethyl)-2-methoxybenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-(2-aminoethyl)-2-methoxybenzamide scaffold has emerged as a versatile pharmacophore, giving rise to a diverse range of derivatives with significant biological activities. These compounds have demonstrated potential therapeutic applications in several key areas, including antiparasitic, anticancer, gastrointestinal prokinetic, and cytoprotective domains. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of notable this compound derivatives, intended to serve as a comprehensive resource for researchers and drug development professionals. The information presented herein is a synthesis of data from numerous scientific publications, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.
Core Synthesis and Derivative Generation
The foundational this compound structure is typically synthesized through the coupling of 2-methoxybenzoic acid and a protected ethylenediamine, followed by deprotection. Derivatives are then generated by modifying various positions on this core structure.
General Synthesis of this compound
A common synthetic route involves the reaction of a 2-methoxybenzoyl chloride with an excess of ethylenediamine. Alternatively, amide coupling reagents can be used to facilitate the reaction between 2-methoxybenzoic acid and ethylenediamine. A more controlled approach involves the use of a mono-protected ethylenediamine, such as N-Boc-ethylenediamine, which is first coupled with 2-methoxybenzoic acid. The resulting intermediate is then deprotected to yield the final product.
Biological Activities and Quantitative Data
This compound derivatives have been extensively studied for a variety of biological activities. The following sections summarize the key findings and present the associated quantitative data in a structured format.
Antiparasitic Activity against Trypanosoma brucei
A significant area of investigation for this class of compounds is their potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Structure-activity relationship (SAR) studies have led to the identification of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamide derivatives.
| Compound ID | Modification | Target/Assay | IC50 / EC50 (µM) | Reference |
| 1 | N-(2-aminoethyl)-N-(p-benzyloxyphenyl)-m-chlorobenzamide | T. b. brucei | 0.001 | [1][2] |
| 2 | N-(2-aminoethyl)-N-(p-benzyloxyphenyl)-p-fluorobenzamide | T. b. brucei | 0.002 | [1][2] |
| 3 | N-(2-aminoethyl)-N-(m-benzyloxyphenyl)-m-chlorobenzamide | T. b. brucei | 0.003 | [1][2] |
Anticancer Activity
Certain derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines. A notable example is N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4 | HT-29 (Colon) | 1.76 | [3] |
| 4 | A549 (Lung) | 1.98 | [3] |
| 4 | MKN45 (Gastric) | 2.32 | [3] |
Prokinetic Activity (5-HT4 Receptor Agonism)
Derivatives of this compound have been developed as selective 5-HT4 receptor agonists, which play a crucial role in regulating gastrointestinal motility. These compounds have shown promise as prokinetic agents for the treatment of disorders like gastroparesis and constipation.
| Compound ID | Modification | Assay | EC50 (nM) | Ki (nM) | Reference |
| 5 | 4-amino-5-chloro-N-((1-(3-(benzylsulfonyl)propyl)piperidin-4-yl)methyl)-2-methoxybenzamide | Guinea pig colon contraction | 13 | 5.4 | [4] |
| 6 | 4-amino-5-chloro-2-methoxy-N-((1-(4-phenylbutyl)piperidin-4-yl)methyl)benzamide | 5-HT4 receptor binding | - | 1.8 |
Pancreatic β-Cell Protection
A novel class of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs has been identified for its ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis, a key factor in the pathogenesis of diabetes.
| Compound ID | Modification | Assay | EC50 (µM) | Reference |
| 7 | N-(2-(benzylamino)-2-oxoethyl)-4-(trifluoromethyl)benzamide | Protection against thapsigargin-induced cell death | 0.1 ± 0.01 | [5] |
Monoamine Oxidase B (MAO-B) Inhibition
The parent compound, N-(2-aminoethyl)benzamide, has been studied as a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This activity suggests potential applications in the treatment of neurodegenerative diseases like Parkinson's disease. Quantitative data for 2-methoxy derivatives in this specific context is less prevalent in the initial literature search but represents an area for further investigation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
Materials:
-
2-methoxybenzoyl chloride
-
N-Boc-ethylenediamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-ethylenediamine (1.0 eq) and TEA (1.2 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-methoxybenzoyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-protected intermediate.
-
Dissolve the purified intermediate in DCM.
-
Add TFA (10 eq) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Antiparasitic Activity Assay (Trypanosoma brucei)
Materials:
-
Trypanosoma brucei brucei (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Resazurin sodium salt solution (e.g., 0.44 mM)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., suramin)
-
Humidified incubator (37 °C, 5% CO2)
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Culture T. b. brucei bloodstream forms in HMI-9 medium at 37 °C in a 5% CO2 atmosphere to a density of approximately 1 x 10^5 cells/mL.
-
Prepare serial dilutions of the test compounds in HMI-9 medium in a 96-well plate. The final DMSO concentration should not exceed 1%.
-
Add 50 µL of the trypanosome suspension (e.g., 2 x 10^4 cells/mL) to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL and a starting density of 1 x 10^4 cells/mL.
-
Include wells with parasites and medium only (negative control) and parasites with a known trypanocidal drug (positive control).
-
Incubate the plates for 48 hours at 37 °C in a 5% CO2 incubator.
-
Add 10 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Measure the fluorescence of each well using a fluorescence plate reader.
-
Calculate the percent inhibition of growth for each compound concentration and determine the EC50 value by fitting the data to a dose-response curve.[6]
Antiproliferative (MTT) Assay
Materials:
-
Human cancer cell lines (e.g., HT-29, A549, MKN45)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., doxorubicin)
-
Humidified incubator (37 °C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include wells with cells and medium only (negative control) and cells with a known cytotoxic agent (positive control).
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.[7]
Pancreatic β-Cell Protection Assay
Materials:
-
INS-1E pancreatic β-cell line
-
RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol
-
96-well plates
-
Thapsigargin (ER stress inducer)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Seed INS-1E cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to attach for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Induce ER stress by adding thapsigargin to a final concentration of 1 µM.
-
Include control wells with untreated cells, cells treated with thapsigargin only, and cells treated with the test compound only.
-
Incubate the plates for 24 hours at 37 °C in a 5% CO2 incubator.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell protection for each compound concentration and determine the EC50 value.[8]
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a proprietary fluorogenic substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar H2O2 detection reagent)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., selegiline)
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the MAO-B enzyme, HRP, and Amplex® Red in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the 96-well plate.
-
Add the reaction mixture to each well.
-
Pre-incubate the plate at 37 °C for 10-15 minutes.
-
Initiate the reaction by adding the MAO-B substrate to each well.
-
Immediately measure the fluorescence kinetically for 30-60 minutes at an excitation wavelength of ~530-545 nm and an emission wavelength of ~585-595 nm.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration.
-
Calculate the percent inhibition and determine the IC50 value.[9][10][11]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives are a result of their interaction with various cellular targets and signaling pathways.
5-HT4 Receptor Agonism and Prokinetic Effect
As 5-HT4 receptor agonists, these benzamide derivatives bind to and activate the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets within enteric neurons. This ultimately facilitates the release of acetylcholine, a key neurotransmitter that promotes smooth muscle contraction and enhances gastrointestinal motility.[12]
Protection of Pancreatic β-Cells via Attenuation of ER Stress
The protective effect of certain benzamide derivatives on pancreatic β-cells is attributed to their ability to mitigate endoplasmic reticulum (ER) stress. ER stress triggers the unfolded protein response (UPR), a signaling network initiated by three ER-resident sensors: PERK, IRE1, and ATF6. While the UPR initially aims to restore ER homeostasis, chronic or overwhelming ER stress leads to the activation of pro-apoptotic pathways. The protective benzamide derivatives have been shown to suppress the activation of all three branches of the UPR, thereby inhibiting the downstream signaling cascades that lead to β-cell apoptosis.[5]
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, yielding derivatives with a remarkable breadth of biological activities. The potent antiparasitic, anticancer, prokinetic, and cytoprotective properties of these compounds underscore their potential for the development of novel therapeutics. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the further exploration and optimization of this promising class of molecules. The continued investigation of the structure-activity relationships and mechanisms of action of this compound derivatives is poised to unlock new avenues for the treatment of a wide range of diseases.
References
- 1. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro drug sensitivity test for Trypanosoma brucei subgroup bloodstream trypomastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pancreatic INS-1 β-Cell Response to Thapsigargin and Rotenone: A Comparative Proteomics Analysis Uncovers Key Pathways of β-Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Direct continuous fluorometric assay for monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(2-aminoethyl)-2-methoxybenzamide: Properties, Synthesis, and Research Prospects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for N-(2-aminoethyl)-2-methoxybenzamide is limited in public scientific databases. This guide provides a comprehensive overview based on available information for structurally related compounds and general synthetic methodologies.
Core Chemical Properties and Structure
This compound is a derivative of benzamide characterized by a 2-aminoethyl group attached to the amide nitrogen and a methoxy group at the ortho-position of the benzene ring. Its structure suggests potential for various chemical interactions, making it a molecule of interest in medicinal chemistry and materials science.
Structural Identifiers
The fundamental structural representations of this compound are as follows:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₄N₂O₂
-
SMILES: COC1=CC=CC=C1C(=O)NCCN
-
InChI Key: While a specific InChI key is not indexed in major databases, it can be generated from the structure.
Physicochemical Properties: A Comparative Analysis
To provide a quantitative context, the following table summarizes the computed physicochemical properties of this compound and its structural isomers, along with the parent compound N-(2-aminoethyl)benzamide. This comparative data is essential for researchers designing experiments or computational models.
| Property | This compound | N-(2-aminoethyl)-3-methoxybenzamide | N-(2-aminoethyl)benzamide |
| CAS Number | Not available | Not available | 1009-17-2[1] |
| Molecular Weight | 194.23 g/mol | 194.23 g/mol [2] | 164.20 g/mol [1] |
| XLogP3 | (predicted) | 0.0 (predicted)[2] | 0.1[1] |
| Hydrogen Bond Donor Count | 2 (predicted) | 2 (predicted) | 2[1] |
| Hydrogen Bond Acceptor Count | 3 (predicted) | 3 (predicted) | 2[1] |
| Rotatable Bond Count | 4 (predicted) | 4 (predicted) | 3[1] |
| Topological Polar Surface Area | 67.2 Ų (predicted) | 67.2 Ų (predicted) | 55.1 Ų[1] |
| Monoisotopic Mass | 194.10553 Da (predicted) | 194.10553 Da[2] | 164.09496 Da[1] |
Note: Predicted values are computationally generated and await experimental verification.
Caption: Logical relationship of chemical identifiers for the target compound.
Experimental Protocols: Synthesis and Analysis
While specific experimental protocols for this compound are not explicitly detailed in the surveyed literature, a reliable synthetic route can be extrapolated from general methods for preparing 2-methoxybenzamide derivatives. The most common approach involves the acylation of an amine with a benzoyl chloride derivative.
Proposed Synthesis of this compound
The synthesis can be achieved by the reaction of 2-methoxybenzoyl chloride with an excess of ethylenediamine. The excess ethylenediamine acts as both the nucleophile and a scavenger for the hydrochloric acid byproduct.
Materials and Reagents:
-
2-methoxybenzoyl chloride
-
Ethylenediamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ethylenediamine (3.0 equivalents) in anhydrous dichloromethane dropwise to the stirred solution of 2-methoxybenzoyl chloride.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield pure this compound.
Caption: A flowchart illustrating the proposed synthesis of the target compound.
Potential Biological and Pharmacological Activity
The biological and pharmacological activities of this compound have not been specifically reported. However, the benzamide scaffold is a well-established pharmacophore present in numerous biologically active compounds. Research on related molecules provides a basis for predicting the potential therapeutic applications of this compound.
Derivatives of N-(2-aminoethyl)benzamide have been investigated for a range of biological activities, including:
-
Anticancer Properties: Some benzamide derivatives have shown potential as anticancer agents.[3]
-
Enzyme Inhibition: N-(2-aminoethyl)benzamide has been studied as a reversible inhibitor of monoamine oxidase B (MAO-B), suggesting relevance in neurological research.[4]
-
Antimicrobial and Antioxidant Effects: Novel benzamide compounds have been synthesized and evaluated for their antioxidant and antibacterial activities.[4]
-
Central Nervous System (CNS) Activity: Benzamides are a class of drugs with diverse effects on the CNS, often acting as dopamine receptor antagonists.
Given these precedents, this compound could be a valuable candidate for screening in various biological assays, particularly in the areas of neuropharmacology and oncology. The methoxy group at the ortho position may influence the compound's conformation and electronic properties, potentially leading to novel biological activities or improved selectivity for specific targets.
Caption: A potential signaling pathway based on the activity of related compounds.
Conclusion and Future Directions
This compound represents an under-explored area of chemical space with significant potential for new discoveries in medicinal chemistry and drug development. While direct experimental data is currently lacking, this guide provides a solid foundation for researchers by summarizing the properties of related compounds and outlining a clear path for its synthesis and characterization. Future research should focus on the experimental validation of its physicochemical properties, exploration of its biological activities through systematic screening, and elucidation of its structure-activity relationships. Such efforts will be crucial in unlocking the full potential of this and other novel benzamide derivatives.
References
- 1. N-(2-aminoethyl)benzamide | C9H12N2O | CID 423156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - N-(2-aminoethyl)-3-methoxybenzamide (C10H14N2O2) [pubchemlite.lcsb.uni.lu]
- 3. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]
An In-depth Technical Guide to N-(2-aminoethyl)-2-methoxybenzamide and its Derivatives as Modulators of the Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-aminoethyl)-2-methoxybenzamide and its structural analogs are emerging as a noteworthy class of compounds with potential therapeutic applications. This technical guide provides a comprehensive review of the available literature, focusing on the synthesis, chemical properties, and biological activities of this chemical scaffold. A significant emphasis is placed on the role of 2-methoxybenzamide derivatives as inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key player in the pathogenesis of various cancers. This document outlines detailed experimental protocols, presents quantitative biological data, and visualizes key pathways and workflows to support further research and development in this area.
Introduction
The benzamide moiety is a versatile scaffold in medicinal chemistry, present in a wide array of therapeutic agents. The substitution pattern on the benzamide core and the nature of the appended side chains play a crucial role in determining the biological activity. This compound combines the 2-methoxybenzamide core with a flexible ethylenediamine side chain, suggesting potential interactions with various biological targets. While literature specifically on this compound is limited, extensive research on related 2-methoxybenzamide derivatives has highlighted their potent activity as inhibitors of the Hedgehog signaling pathway.[1][2][3]
The Hedgehog signaling pathway is a critical regulator of cell growth, differentiation, and tissue patterning during embryonic development.[1][3] Aberrant activation of this pathway has been implicated in the development and progression of several human cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancers.[1][3] The G-protein coupled receptor, Smoothened (Smo), is a key transducer of the Hh signal.[1][2][3] In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo activity. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which in turn regulate the expression of Hh target genes.[1][3] Consequently, Smo has emerged as a prime target for the development of anticancer therapeutics.[1][2][3]
This guide will synthesize the available information on this compound and its more extensively studied derivatives to provide a thorough background for researchers in the field.
Chemical Properties and Synthesis
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem |
| Molecular Weight | 194.23 g/mol | PubChem |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis of 2-Methoxybenzamide Derivatives
A general synthetic route for 2-methoxybenzamide derivatives has been described, which can be adapted for the synthesis of this compound.[1] The synthesis typically involves the amidation of a 2-methoxybenzoic acid derivative with a suitable amine.
A plausible synthetic workflow for this compound is depicted below.
Caption: Synthetic workflow for this compound.
A reported synthesis for a series of 2-methoxybenzamide derivatives involved the reaction of substituted 2-methoxybenzoic acids with various amines in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent like DCM (Dichloromethane).[1]
Biological Activity and Mechanism of Action
Inhibition of the Hedgehog Signaling Pathway
A significant body of research points to the 2-methoxybenzamide scaffold as a potent inhibitor of the Hedgehog signaling pathway.[1][2][3] A study on a series of 2-methoxybenzamide derivatives demonstrated their ability to inhibit the Hh pathway with IC₅₀ values in the submicromolar range in a Gli-luciferase reporter assay.[1][2] The mechanism of this inhibition is attributed to the direct blockade of the Smoothened (Smo) receptor.[1][3]
Table 2: Hedgehog Pathway Inhibitory Activity of Selected 2-Methoxybenzamide Derivatives
| Compound | R Group | X | Yield (%) | Gli-luc reporter IC₅₀ (µM) |
| 10 | 2-Cl | CH | 75 | 0.17 ± 0.06 |
| 11 | 2,4-Cl₂ | CH | 71 | 0.53 ± 0.05 |
| 12 | 3-F | CH | 83 | 0.79 ± 0.14 |
| 13 | 4-F | CH | 85 | 0.34 ± 0.07 |
| 14 | 2-Cl | N | 80 | 0.05 ± 0.02 |
| 15 | 6-Cl | N | 73 | 0.86 ± 0.09 |
| 16 | — | N | 86 | 0.08 ± 0.02 |
| 17 | 2-Cl | CH | 79 | 0.12 ± 0.06 |
| 18 | 2,4-Cl₂ | CH | 76 | 0.26 ± 0.08 |
| 19 | 3-F | CH | 84 | 0.31 ± 0.09 |
| 20 | 4-F | CH | 82 | 0.25 ± 0.04 |
| 21 | 2-Cl | N | 81 | 0.03 ± 0.01 |
| 22 | 6-Cl | N | 77 | 0.15 ± 0.08 |
| 23 | — | N | 83 | 0.07 ± 0.02 |
| Vismodegib (1) | - | - | - | 0.02 ± 0.01 |
| Lead Compound (3) | - | - | - | 0.18 ± 0.03 |
| Data extracted from a study on 2-methoxybenzamide derivatives as Hh signaling pathway inhibitors.[2] The specific structures of the R group and the X moiety in the amide side chain are detailed in the original publication. |
The data indicates that the 2-methoxybenzamide core is a key pharmacophore for Hh pathway inhibition. Compound 21 , in particular, exhibited potent inhibition with an IC₅₀ of 0.03 µM, comparable to the known Smo inhibitor Vismodegib.[1][2]
Mechanism of Action: Targeting the Smoothened Receptor
The inhibitory action of 2-methoxybenzamide derivatives on the Hedgehog pathway is mediated through their interaction with the Smoothened (Smo) receptor.[1][3] Molecular docking studies have suggested that these compounds bind to the transmembrane domain of Smo.[1] This binding event prevents the conformational changes in Smo that are necessary for downstream signal transduction, ultimately leading to the suppression of Gli-mediated gene transcription.
References
Potential Therapeutic Targets of N-(2-aminoethyl)-2-methoxybenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the current understanding of potential therapeutic targets for N-(2-aminoethyl)-2-methoxybenzamide by examining its structural analogs and related benzamide compounds. Direct research on this specific molecule is limited; therefore, the targets and pathways described herein are inferred based on available data for structurally similar compounds and should be considered prospective.
Executive Summary
This compound is a small molecule belonging to the benzamide class of compounds. While this specific molecule has not been extensively studied, its structural motifs—a 2-methoxybenzamide core and an N-(2-aminoethyl) side chain—are present in numerous pharmacologically active agents. Analysis of these related compounds suggests that this compound may interact with several key biological targets, including monoamine oxidase B (MAO-B), dopamine receptors, serotonin receptors, and components of the Hedgehog signaling pathway. This guide provides a comprehensive overview of these potential targets, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.
Potential Therapeutic Targets
Based on the pharmacological profiles of structurally related molecules, the following are proposed as potential therapeutic targets for this compound.
Monoamine Oxidase B (MAO-B)
N-(2-aminoethyl)benzamide has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme critical for the metabolism of neurotransmitters like dopamine.[1] Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain, a mechanism that is therapeutically relevant for neurodegenerative conditions such as Parkinson's disease.[1]
Dopamine Receptors
Several benzamide derivatives exhibit high affinity for dopamine receptors, particularly the D2-like subfamily (D2, D3, and D4).[2][3] For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is a potent and selective dopamine D4 ligand.[4] Given the presence of the methoxybenzamide core, this compound could potentially modulate dopaminergic signaling, which is implicated in neuropsychiatric disorders like schizophrenia and Parkinson's disease.[2][3]
Serotonin Receptors
The N-2-methoxybenzyl group, structurally related to the 2-methoxybenzamide moiety, is known to confer high affinity for serotonin receptors, especially the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[5] Derivatives of N-(2-aminoethyl)indole also show selectivity for 5-HT2 type receptors.[6] This suggests that this compound may act as a modulator of the serotonergic system, which plays a crucial role in mood, cognition, and various psychiatric conditions.
Hedgehog Signaling Pathway
Derivatives of 2-methoxybenzamide have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway.[7] This pathway is fundamental in embryonic development and its aberrant activation is implicated in several types of cancer.[7] The core 2-methoxybenzamide structure in the title compound suggests its potential as an antagonist of the Smoothened (Smo) receptor, a key component of the Hh pathway.[7]
Quantitative Data for Related Compounds
The following tables summarize the available quantitative data for compounds structurally related to this compound.
Table 1: Binding Affinities and Potency of Methoxybenzamide Derivatives at Dopamine Receptors
| Compound | Target | Assay | Value | Reference |
| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 Receptor | IC50 | 0.057 nM | [4] |
| N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 Receptor | - | Potent inhibitor with >100-fold selectivity over D2 and D3 | [2] |
| (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457) | Dopamine D2 Receptor | Ki | 0.017 nM | [3] |
| (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457) | Dopamine D3 Receptor | Ki | 0.022 nM | [3] |
Table 2: Potency of 2-Methoxybenzamide Derivatives as Hedgehog Pathway Inhibitors
| Compound | Assay | IC50 | Reference |
| Compound 21 (a 2-methoxybenzamide derivative) | Gli-luc reporter assay | 0.03 µM | [7] |
Table 3: Receptor Interaction Profile of N-2-methoxybenzyl (NBOMe) Derivatives
| Compound Class | Target Receptors | Ki or EC50 Range | Reference |
| NBOMe derivatives | Serotonin 5-HT2A Receptor | EC50: 0.04–0.5 µM | [5] |
| NBOMe derivatives | Adrenergic α1 Receptors | Ki: 0.3–0.9 µM | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Dopamine Receptors
This protocol is adapted from studies on dopamine receptor ligands.[4]
-
Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 or D4 receptor are cultured in appropriate media.
-
Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.
-
The final membrane pellet is resuspended in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
50 µL of radioligand (e.g., [³H]spiperone for D2/D4 receptors).
-
50 µL of competing ligand (this compound at various concentrations).
-
100 µL of the membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
IC50 values are calculated by non-linear regression analysis of the competition binding data. Ki values can be derived using the Cheng-Prusoff equation.
-
Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This protocol is based on the evaluation of 2-methoxybenzamide derivatives as Hh pathway inhibitors.[7]
-
Cell Culture and Transfection:
-
NIH/3T3 cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cells are seeded in 96-well plates and co-transfected with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
-
Compound Treatment and Pathway Activation:
-
After transfection, cells are treated with varying concentrations of this compound.
-
The Hedgehog pathway is activated by adding a Smo agonist (e.g., SAG) or conditioned medium containing the Shh ligand.
-
-
Luciferase Assay:
-
After a 24-48 hour incubation period, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
IC50 values are determined by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathways
Caption: Potential modulation of dopaminergic signaling.
Caption: Potential inhibition of the Hedgehog signaling pathway.
Experimental Workflow
Caption: A proposed workflow for drug discovery.
Conclusion
This compound represents a molecule of interest for which therapeutic potential can be inferred from a rich history of research on related benzamide compounds. The primary prospective targets include MAO-B, dopamine D2-like receptors, serotonin 5-HT2 receptors, and the Smoothened receptor within the Hedgehog signaling pathway. Further investigation through the experimental protocols outlined in this guide is warranted to elucidate the precise pharmacological profile of this compound and to validate its potential as a lead for the development of novel therapeutics for neurological disorders or cancer.
References
- 1. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]
- 2. N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Inferred Biological Activities of N-(2-aminoethyl)-2-methoxybenzamide Based on Its Structural Analogs
Disclaimer: As of November 2025, a thorough review of published scientific literature reveals a significant lack of specific in vitro and in vivo data for N-(2-aminoethyl)-2-methoxybenzamide. Therefore, this technical guide has been constructed by examining the biological activities of its closest structural analogs: 2-methoxybenzamide derivatives and N-(2-aminoethyl)benzamide . The data and potential mechanisms of action presented herein are extrapolated from studies on these related compounds and should be viewed as predictive rather than established fact for this compound. This guide is intended for researchers, scientists, and drug development professionals as a foundational resource to inform future research on this specific molecule.
Part 1: 2-Methoxybenzamide Derivatives as Hedgehog Signaling Pathway Inhibitors
A significant body of research on 2-methoxybenzamide derivatives has focused on their potent inhibitory effects on the Hedgehog (Hh) signaling pathway.[1][2][3][4][5][6] Aberrant activation of the Hh pathway is a known driver in the development of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] The primary target for this class of compounds is the Smoothened (Smo) receptor, a key component in the Hh signal transduction cascade.[1][2][3]
In Vitro Effects: Quantitative Data
The inhibitory potency of 2-methoxybenzamide derivatives has been quantified in various studies. The data below is representative of a highly potent, structurally related compound from this class, designated as "compound 21" in the cited literature.[1][2][3]
| Compound | Assay | Target | IC50 (µM) | Cell Line | Reference |
| Compound 21 | Gli-luciferase Reporter Assay | Hedgehog Pathway | 0.03 | NIH3T3-Gli-Luc | [1][2] |
| Compound 21 | Gli-luciferase Reporter Assay | Wild-Type Smo | 0.039 | NIH3T3-Gli-Luc | [2] |
| Compound 21 | Gli-luciferase Reporter Assay | Mutant Smo (D477G) | 0.096 | NIH3T3-Gli-Luc | [2] |
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis.[1][6] In its "off" state, the transmembrane protein Patched (Ptch) inhibits the G protein-coupled receptor, Smoothened (Smo). Upon binding of a Hedgehog ligand (e.g., Shh) to Ptch, this inhibition is lifted, allowing Smo to translocate to the primary cilium. This initiates a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors, which then move into the nucleus to regulate the expression of target genes involved in cell proliferation and survival.[1][2]
2-Methoxybenzamide derivatives act as antagonists of the Smo receptor.[1][2] By binding to Smo, they prevent its translocation to the primary cilium, thereby blocking the entire downstream signaling cascade, even in the presence of Hh ligands.[1][2][3] This mechanism makes them promising candidates for anticancer agents.
Experimental Protocols: Gli-Luciferase Reporter Assay
This is a common in vitro method to quantify the activity of the Hedgehog signaling pathway.
-
Cell Line: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct (NIH3T3-Gli-Luc) are typically used.
-
Cell Culture: Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
After attachment, the cells are treated with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG) in the presence of varying concentrations of the test compound (e.g., a 2-methoxybenzamide derivative).
-
Control wells receive the agonist and vehicle (e.g., DMSO) without the test compound.
-
The plates are incubated for a period sufficient to allow for luciferase expression (e.g., 48 hours).
-
-
Data Acquisition:
-
After incubation, the medium is removed, and cells are lysed.
-
A luciferase substrate (e.g., luciferin) is added to the lysate.
-
The resulting luminescence, which is proportional to the activity of the Gli transcription factor, is measured using a luminometer.
-
-
Data Analysis: The luminescence readings are normalized to the control wells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of the agonist-induced signal, is calculated using non-linear regression analysis.
Part 2: N-(2-aminoethyl)benzamide as a Potential Monoamine Oxidase B (MAO-B) Inhibitor
The structural analog N-(2-aminoethyl)benzamide, which lacks the 2-methoxy group, has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B).[7] MAO-B is a key enzyme in the metabolic pathway of neurotransmitters, particularly dopamine.[7] Its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[7]
In Vitro Effects and Mechanism of Action
While specific quantitative data such as IC50 values for N-(2-aminoethyl)benzamide were not available in the reviewed literature, its mechanism is described as reversible, competitive inhibition.[7]
-
Monoamine Oxidases (MAOs): MAO-A and MAO-B are mitochondrial enzymes that catalyze the oxidative deamination of monoamines. MAO-B is primarily responsible for the degradation of dopamine in the human brain.
-
Inhibition: By binding to the active site of the MAO-B enzyme, N-(2-aminoethyl)benzamide prevents the breakdown of dopamine. This leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The reversibility of the inhibition is a desirable trait, as it can reduce the risk of side effects associated with irreversible MAO inhibitors.
Experimental Protocols: MAO-B Inhibition Assay
A general protocol for assessing MAO-B inhibition in vitro is outlined below.
-
Enzyme Source: Recombinant human MAO-B is commonly used.
-
Substrate: A substrate that produces a detectable signal upon oxidation is chosen. Kynuramine, which is oxidized to the fluorescent 4-hydroxyquinoline, is a frequent choice.
-
Assay Buffer: A suitable buffer, such as potassium phosphate buffer, is used to maintain optimal pH for enzyme activity.
-
Assay Procedure:
-
The reaction is typically performed in a 96-well microplate format.
-
The MAO-B enzyme is pre-incubated with various concentrations of the test compound (e.g., N-(2-aminoethyl)benzamide) or vehicle control.
-
The reaction is initiated by adding the substrate (e.g., kynuramine).
-
The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
-
Data Acquisition: The formation of the product is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the product (e.g., 4-hydroxyquinoline).
-
Data Analysis: The rate of reaction is determined from the change in fluorescence over time. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
While no direct experimental data exists for this compound, the activities of its structural analogs suggest two promising avenues for investigation: Hedgehog pathway inhibition and MAO-B inhibition . The 2-methoxybenzamide scaffold is strongly associated with potent antagonism of the Smo receptor, indicating a potential role in oncology. Concurrently, the N-(2-aminoethyl)benzamide moiety is linked to the inhibition of MAO-B, suggesting possible applications in neurodegenerative diseases.
Future research should focus on the synthesis and direct biological evaluation of this compound. Key studies would include:
-
In Vitro Profiling: Conducting Gli-luciferase reporter assays and MAO-B inhibition assays to determine if the compound possesses one or both of these activities and to quantify its potency (IC50).
-
Selectivity Screening: Assessing the selectivity of the compound for MAO-B over MAO-A and screening against a panel of other receptors and enzymes to understand its broader pharmacological profile.
-
In Vivo Studies: Should potent in vitro activity be confirmed, progressing to animal models of cancer or Parkinson's disease to evaluate efficacy, pharmacokinetics, and safety.
This foundational guide, based on extrapolated data, provides a logical starting point for the scientific community to begin the comprehensive evaluation of this compound.
References
- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of 4-(2-pyrimidinylamino) benzamides inhibitors of hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]
Methodological & Application
Application Notes and Protocols for n-(2-aminoethyl)-2-methoxybenzamide in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-aminoethyl)-2-methoxybenzamide is a small molecule belonging to the benzamide class of compounds. Its structural features, particularly the methoxybenzamide and aminoethyl moieties, suggest potential interactions with biological targets relevant to the central nervous system. Notably, analogous compounds have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme of significant interest in neuroscience research, particularly in the context of neurodegenerative diseases such as Parkinson's disease.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential tool in neuroscience research, focusing on its putative role as a MAO-B inhibitor and its potential neuroprotective effects.
Mechanism of Action: Monoamine Oxidase B Inhibition
Monoamine oxidase B is a key enzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of several important neurotransmitters, most notably dopamine. The inhibition of MAO-B leads to a decrease in the degradation of dopamine, thereby increasing its synaptic availability. This mechanism is a clinically validated approach for the symptomatic treatment of Parkinson's disease. The proposed mechanism of action for this compound is its potential to act as a reversible inhibitor of MAO-B, which could in turn modulate dopaminergic neurotransmission and potentially exert neuroprotective effects by reducing the production of reactive oxygen species associated with dopamine metabolism.
Caption: Proposed mechanism of MAO-B inhibition by this compound.
Quantitative Data
The following table summarizes hypothetical quantitative data for this compound to illustrate its potential pharmacological profile. Note: This data is for illustrative purposes and is not derived from published experimental results.
| Parameter | Value | Target | Assay Type |
| IC₅₀ | 85 nM | Human MAO-B | Fluorometric Inhibition Assay |
| Selectivity | >100-fold | MAO-B vs. MAO-A | Radioligand Binding Assay |
| Neuroprotection (EC₅₀) | 1.2 µM | SH-SY5Y cells (H₂O₂ induced stress) | Cell Viability Assay (MTT) |
| Blood-Brain Barrier Permeability | LogBB > 0.1 | In silico prediction | N/A |
Experimental Protocols
Protocol 1: Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound on recombinant human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Benzylamine)
-
Fluorescent Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
This compound
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well black microplates
-
Microplate reader with fluorescence detection (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in MAO-B Assay Buffer to generate a range of test concentrations.
-
Assay Reaction Mixture: Prepare a master mix containing MAO-B Assay Buffer, Amplex Red, and HRP.
-
Enzyme and Inhibitor Incubation: To the wells of the 96-well plate, add 10 µL of the diluted test compound or control. Add 40 µL of diluted MAO-B enzyme solution. Incubate for 15 minutes at 37°C.
-
Initiation of Reaction: Add 50 µL of the MAO-B substrate solution to each well to initiate the reaction.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol outlines a method to assess the potential neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control group.
-
Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 4-6 hours. A control group should not be exposed to H₂O₂.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium containing H₂O₂.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated, no H₂O₂). Determine the EC₅₀ for the neuroprotective effect of the compound.
Caption: Workflow for the in vitro neuroprotection assay.
Conclusion
This compound represents a promising chemical scaffold for the development of novel therapeutic agents for neurological disorders. The protocols and application notes provided herein offer a framework for the systematic investigation of its potential as a MAO-B inhibitor and a neuroprotective agent. Further studies, including in vivo efficacy in animal models of neurodegeneration, are warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for the Analytical Detection of N-(2-aminoethyl)-2-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of N-(2-aminoethyl)-2-methoxybenzamide. The protocols are designed to be adaptable for various research and quality control applications, from routine screening to detailed characterization.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. For this compound, a reversed-phase HPLC method is recommended, leveraging the compound's polarity for effective separation.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol outlines a general method for the analysis of this compound. Method validation should be performed according to ICH guidelines Q2(R2) to ensure suitability for the intended purpose.[1][2][3][4][5]
a. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
b. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is recommended to ensure good peak shape and resolution from potential impurities.
c. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm (The methoxybenzamide moiety is expected to have significant absorbance in the UV region).[6][7][8][9][10]
d. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase starting condition (e.g., 95:5 Mobile Phase A:B) to a final concentration of 1 mg/mL.
-
Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
e. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Table 1: HPLC Method Parameters and Expected Performance
| Parameter | Recommended Condition/Value | Acceptance Criteria (as per ICH Q2(R2)) |
| Column | C18 (150 mm x 4.6 mm, 5 µm) | N/A |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | N/A |
| Flow Rate | 1.0 mL/min | ± 10% |
| Detection | UV at 254 nm | N/A |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98-102% | 98-102% for drug substance |
| Precision (% RSD) | ≤ 2% | ≤ 2% for drug substance |
| LOD | To be determined experimentally | Signal-to-Noise ratio of 3:1 |
| LOQ | To be determined experimentally | Signal-to-Noise ratio of 10:1 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the primary amine group, derivatization of this compound is highly recommended to improve its volatility and chromatographic performance.[11][12][13]
Experimental Protocol: GC-MS with Derivatization
This protocol describes the analysis of this compound using GC-MS following a derivatization step.
a. Derivatization Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation.[11]
-
Pentafluorobenzoyl chloride for acylation.[14]
b. Derivatization Procedure (Silylation):
-
Evaporate a known amount of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
c. GC-MS Conditions:
-
GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Capillary Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
d. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantitative analysis, prepare a calibration curve using derivatized standards.
Table 2: GC-MS Parameters for Derivatized this compound
| Parameter | Recommended Condition |
| Derivatization Agent | BSTFA + 1% TMCS |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Fragments | Analysis of the mass spectrum of the derivatized compound will be necessary to identify characteristic fragments. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex matrices such as biological fluids.
Experimental Protocol: LC-MS/MS
This protocol provides a starting point for developing a sensitive LC-MS/MS method.
a. LC Conditions:
-
The HPLC conditions can be adapted from the HPLC-UV method described in Section 1. A faster gradient and a lower flow rate (e.g., 0.4 mL/min) might be beneficial for MS detection.
b. MS/MS Conditions:
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
The precursor ion will be the protonated molecule [M+H]⁺.
-
Product ions need to be determined by infusing a standard solution of this compound and performing a product ion scan.
-
c. Sample Preparation:
-
For biological samples (e.g., plasma, urine), a sample extraction step such as protein precipitation (with acetonitrile) or solid-phase extraction (SPE) will be necessary to remove matrix interferences.
Table 3: LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| LC Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]⁺ | To be determined (Calculated: C10H14N2O2 + H⁺ = 195.11) |
| Product Ions | To be determined experimentally |
| Collision Energy | To be optimized for each transition |
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural confirmation and characterization of this compound.
a. UV-Visible Spectroscopy
The benzamide chromophore is expected to exhibit characteristic UV absorption.[6][7][8][9][10]
-
Protocol: Dissolve the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) and record the spectrum from 200 to 400 nm. The expected λmax would be around 230-280 nm, characteristic of benzamide derivatives.[8]
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for the unambiguous structural elucidation of the molecule.[15][16][17][18][19]
-
Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The chemical shifts and coupling constants of the aromatic and aliphatic protons and carbons will confirm the structure.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -OCH₃ | 3.8 - 4.0 | Singlet |
| -CH₂-NH₂ | 2.8 - 3.0 | Triplet |
| -CH₂-NH-CO- | 3.4 - 3.6 | Quartet |
| -NH₂ | Variable (broad singlet) | Broad Singlet |
| -NH-CO- | 7.5 - 8.5 (broad singlet) | Broad Singlet |
| Aromatic-H | 6.8 - 7.8 | Multiplets |
Visualizations
Experimental Workflow for Analytical Characterization
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. academic.oup.com [academic.oup.com]
- 15. connectsci.au [connectsci.au]
- 16. connectsci.au [connectsci.au]
- 17. [PDF] Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides | Semantic Scholar [semanticscholar.org]
- 18. journals.co.za [journals.co.za]
- 19. researchgate.net [researchgate.net]
N-(2-aminoethyl)-2-methoxybenzamide: A Tool Compound in Pharmacological Research
Introduction
N-(2-aminoethyl)-2-methoxybenzamide is a small molecule that belongs to the benzamide class of compounds. While extensive research on this specific molecule is limited, the broader family of benzamides and 2-methoxybenzamide derivatives has been investigated for various pharmacological activities. This document provides an overview of the potential applications of this compound as a tool compound in pharmacology, drawing parallels from related structures and suggesting potential areas of investigation.
Potential Pharmacological Applications
Based on the pharmacological profiles of structurally related compounds, this compound could be explored as a tool compound in the following areas:
-
Dopamine D2 Receptor Antagonism: Substituted benzamides are a well-established class of dopamine D2 receptor antagonists.[1] These compounds are crucial tools for studying the physiological and pathological roles of the dopaminergic system, which is implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[2] The 2-methoxybenzamide scaffold, in particular, has been a key component in the development of potent and selective D2 antagonists.[1]
-
Hedgehog Signaling Pathway Inhibition: Recent studies have identified 2-methoxybenzamide derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway.[3][4][5] This pathway is critical during embryonic development and its aberrant activation is linked to the development of various cancers.[3][5] Therefore, this compound could be investigated for its potential to modulate Hh signaling and as a tool to study its role in cancer biology.
-
Serotonin Receptor Modulation: The N-benzylphenethylamine scaffold, which shares some structural similarities with this compound, has been shown to produce high-potency agonists at 5-HT2A receptors.[6][7] The interaction of various N-substituted tryptamines and phenethylamines with serotonin receptors is an active area of research.[8][9][10]
Quantitative Data Summary
Due to the lack of specific studies on this compound, no quantitative data for this compound is available. However, for context, the following table summarizes the activity of a related 2-methoxybenzamide derivative, Compound 21 , as a Hedgehog signaling pathway inhibitor.[3][5]
| Compound | Target | Assay | IC50 (µM) | Cell Line |
| Compound 21 | Smoothened (Smo) | Gli-luc reporter assay | 0.03 | Shh-light II |
Note: Compound 21 is a distinct molecule from this compound. This data is provided for illustrative purposes regarding the potential activity of the 2-methoxybenzamide scaffold.
Experimental Protocols
Given the absence of published experimental work on this compound, the following are generalized protocols for assays where this compound could be tested, based on methodologies used for similar compounds.
Protocol 1: Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
[3H]-Spiperone (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
This compound (test compound)
-
Haloperidol (positive control)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Prepare serial dilutions of this compound and haloperidol in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of haloperidol (for non-specific binding), or 50 µL of the test compound dilutions.
-
Add 50 µL of [3H]-Spiperone to each well at a final concentration close to its Kd.
-
Add 100 µL of the D2 receptor-expressing cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for the test compound by non-linear regression analysis.
Protocol 2: Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)
This protocol describes a cell-based assay to screen for inhibitory activity of this compound on the Hedgehog signaling pathway.
Materials:
-
Shh-light II cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)
-
DMEM supplemented with 10% FBS and antibiotics
-
Sonic Hedgehog (Shh) conditioned medium or purified Shh protein
-
This compound (test compound)
-
Vismodegib (positive control)
-
Dual-Glo Luciferase Assay System
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed Shh-light II cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or vismodegib for 1 hour.
-
Stimulate the cells with Shh conditioned medium or purified Shh protein to activate the Hedgehog pathway.
-
Incubate the cells for 48-72 hours.
-
Measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency.
-
Determine the IC50 value of the test compound by plotting the normalized luciferase activity against the compound concentration.
Signaling Pathway and Workflow Diagrams
Caption: Workflow for characterizing a potential D2 antagonist.
References
- 1. The development of dopamine D2-receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct functions of the two isoforms of dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Derivatives from N-(2-aminoethyl)-2-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. A significant number of approved drugs and clinical candidates feature the benzamide scaffold, highlighting its importance as a "privileged structure" in drug discovery. This scaffold's versatility allows for structural modifications that can fine-tune a compound's biological activity, selectivity, and pharmacokinetic properties.
Recent research has particularly focused on benzamide derivatives as inhibitors of key enzymes involved in cancer progression, such as Poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).[1][2] PARP inhibitors have shown significant efficacy in treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[3] Similarly, HDAC inhibitors represent a promising class of anticancer agents that modulate gene expression by altering the epigenetic landscape of cancer cells.[4][5]
These application notes provide detailed protocols for the synthesis of a focused library of novel derivatives from N-(2-aminoethyl)-2-methoxybenzamide. The primary amino group of this starting material serves as a versatile handle for introducing diverse chemical functionalities, including amides, sulfonamides, and ureas. The synthesized compounds are designed to be screened for potential biological activities, with a particular focus on enzyme inhibition relevant to oncology.
Experimental Protocols
The following protocols describe the synthesis of three representative derivatives from this compound: an N-acyl derivative, an N-sulfonyl derivative, and a urea derivative.
General Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (0.25 mm) and visualized under UV light (254 nm). Column chromatography was performed on silica gel (200-300 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an electrospray ionization (ESI) source.
Protocol 1: Synthesis of N-(2-(3-chlorobenzamido)ethyl)-2-methoxybenzamide (Acyl Derivative)
Objective: To synthesize an N-acyl derivative by reacting the primary amine of the starting material with an acyl chloride.
Materials:
-
This compound
-
3-Chlorobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (20 mL) at 0 °C, add triethylamine (1.2 mmol) and stir for 10 minutes.
-
Slowly add a solution of 3-chlorobenzoyl chloride (1.1 mmol) in anhydrous DCM (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Upon completion (monitored by TLC), quench the reaction with water (20 mL).
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (EtOAc/Hexanes gradient) to afford the desired product.
Protocol 2: Synthesis of N-(2-(benzenesulfonamido)ethyl)-2-methoxybenzamide (Sulfonyl Derivative)
Objective: To synthesize an N-sulfonyl derivative by reacting the primary amine with a sulfonyl chloride.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 mmol) in a mixture of anhydrous DCM (20 mL) and pyridine (2.0 mmol) and cool to 0 °C.
-
Add benzenesulfonyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Dilute the mixture with DCM (30 mL) and wash with 1 M HCl (2 x 20 mL), followed by saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography (EtOAc/Hexanes gradient) to yield the final product.
Protocol 3: Synthesis of N-(2-(3-phenylureido)ethyl)-2-methoxybenzamide (Urea Derivative)
Objective: To synthesize a urea derivative through the reaction of the primary amine with an isocyanate.
Materials:
-
This compound
-
Phenyl isocyanate
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous THF (15 mL) at room temperature, add phenyl isocyanate (1.05 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
A precipitate will form during the reaction. After completion, filter the solid and wash with a small amount of cold THF.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with hexanes to induce precipitation.
-
Collect the solid by filtration, wash with hexanes, and dry under vacuum to obtain the pure product.
Data Presentation
The following table summarizes the hypothetical characterization data for the synthesized derivatives. This data is based on typical values for structurally similar compounds and should be confirmed by experimental analysis.
| Compound ID | Derivative Type | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | M.p. (°C) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | MS (ESI) m/z |
| ND-01 | N-Acyl | C₁₇H₁₇ClN₂O₃ | 348.79 | 85 | 155-157 | 8.21 (t, 1H), 7.80 (s, 1H), 7.72 (d, 1H), 7.50 (d, 1H), 7.40-7.30 (m, 3H), 7.05 (t, 1H), 6.95 (d, 1H), 6.80 (t, 1H), 3.90 (s, 3H), 3.70 (q, 2H), 3.60 (q, 2H) | 349.1 [M+H]⁺ |
| ND-02 | N-Sulfonyl | C₁₆H₁₈N₂O₄S | 346.39 | 78 | 130-132 | 8.15 (t, 1H), 7.85 (d, 2H), 7.55-7.45 (m, 3H), 7.35 (t, 1H), 7.00 (t, 1H), 6.90 (d, 1H), 6.10 (t, 1H), 3.85 (s, 3H), 3.50 (q, 2H), 3.20 (q, 2H) | 347.1 [M+H]⁺ |
| ND-03 | Urea | C₁₇H₁₉N₃O₃ | 325.35 | 92 | 178-180 | 8.25 (t, 1H), 7.40-7.20 (m, 6H), 7.05-6.95 (m, 2H), 6.85 (t, 1H), 6.50 (s, 1H), 6.20 (t, 1H), 3.90 (s, 3H), 3.60 (q, 2H), 3.50 (q, 2H) | 326.1 [M+H]⁺ |
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for the derivatization of this compound.
Potential Mechanism of Action: PARP Inhibition
Many benzamide derivatives are known to inhibit PARP-1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs).
Caption: Proposed signaling pathway for PARP-1 inhibition by novel benzamide derivatives.
References
- 1. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of n-(2-aminoethyl)-2-methoxybenzamide in Dopamine Receptor Pathway Studies
Disclaimer: As of late 2025, n-(2-aminoethyl)-2-methoxybenzamide is not extensively characterized in peer-reviewed literature as a selective ligand for dopamine receptors. The following application notes and protocols are presented as a comprehensive guide for researchers to investigate and characterize the potential effects of this and similar novel benzamide compounds on dopamine receptor signaling pathways.
Introduction
Substituted benzamides are a well-established class of compounds known to interact with dopamine receptors, forming the basis for numerous antipsychotic and prokinetic drugs. The novel compound, this compound, possesses structural motifs suggestive of potential activity at these G-protein coupled receptors (GPCRs). Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) which couple to Gαs to stimulate adenylyl cyclase, and D2-like (D2, D3, and D4) which couple to Gαi/o to inhibit adenylyl cyclase.[1][2]
These notes provide a framework for the systematic evaluation of this compound, from initial binding affinity determination to functional characterization of its effects on downstream signaling cascades. The protocols are designed for researchers in neuropharmacology, drug discovery, and related fields to elucidate the compound's mechanism of action.
Potential Applications
-
Primary Screening: To determine if this compound has a binding affinity for any of the five dopamine receptor subtypes.
-
Functional Characterization: To classify the compound as a potential agonist, antagonist, partial agonist, or inverse agonist at specific dopamine receptors.
-
Selectivity Profiling: To assess the compound's binding and functional selectivity across the different dopamine receptor subtypes and potentially other related GPCRs.
-
Pathway Elucidation: To investigate the compound's influence on downstream signaling pathways, such as cAMP modulation and β-arrestin recruitment.
Data Presentation: Characterization of a Novel Benzamide
Quantitative data from binding and functional assays should be systematically recorded to allow for clear comparison of the compound's properties across different receptor subtypes.
| Receptor Subtype | Radioligand Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action |
| D1 | e.g., >10,000 | e.g., >10,000 | e.g., No activity |
| D2 | e.g., 85.4 ± 7.2 | e.g., 120.6 ± 11.5 | e.g., Antagonist |
| D3 | e.g., 550.1 ± 45.3 | e.g., 780.2 ± 65.9 | e.g., Weak Antagonist |
| D4 | e.g., 2,100 ± 150 | e.g., >5,000 | e.g., Binding only |
| D5 | e.g., >10,000 | e.g., >10,000 | e.g., No activity |
| Note: The data presented in this table is hypothetical and serves as an example for how to structure experimental results. |
Signaling Pathways and Experimental Workflows
Dopamine Receptor Signaling Pathways
Dopamine receptors modulate crucial neuronal functions through distinct signaling cascades.
Caption: Dopamine D1-like receptor signaling pathway.
Caption: Dopamine D2-like receptor signaling pathway.
Experimental Workflow for Ligand Characterization
A logical progression of experiments is crucial for efficiently characterizing a novel compound.
Caption: Workflow for novel dopamine ligand characterization.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol determines the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Caption: Workflow for a D2 receptor radioligand binding assay.
Methodology:
-
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]Spiperone (a D2 antagonist), at a final concentration near its Kd (e.g., 0.3 nM).
-
Non-specific determinant: Haloperidol (10 µM final concentration).
-
Test Compound: this compound, serially diluted.
-
96-well plates, glass fiber filters, cell harvester, scintillation vials, and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound dilution, vehicle (for total binding), or haloperidol (for non-specific binding).
-
Cell membranes (e.g., 10-20 µg protein per well).
-
[3H]Spiperone.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvest the plate contents onto glass fiber filters using a cell harvester.
-
Rapidly wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Functional Assay
This protocol determines if this compound acts as an agonist or antagonist at D2 (Gi-coupled) or D1 (Gs-coupled) receptors by measuring its effect on intracellular cAMP levels.
Caption: Workflow for a cAMP accumulation functional assay.
Methodology:
-
Materials:
-
Cell line stably expressing the target dopamine receptor (e.g., CHO-hD1 or CHO-hD2).
-
Cell culture medium, stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Forskolin (an adenylyl cyclase activator).
-
Reference agonist (e.g., SKF-81297 for D1, Quinpirole for D2).
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Procedure (Antagonist Mode for D2 Receptor):
-
Seed CHO-hD2 cells in a 96-well plate and grow overnight.
-
Replace the medium with stimulation buffer containing various concentrations of this compound.
-
Incubate for 15 minutes at 37°C.
-
Add Forskolin (e.g., 1 µM) and a reference D2 agonist (e.g., Quinpirole at its EC80 concentration) to all wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the detection kit.
-
-
Procedure (Agonist Mode for D2 Receptor):
-
Follow step 1 as above.
-
Replace the medium with stimulation buffer.
-
Add Forskolin (e.g., 1 µM) to all wells.
-
Immediately add various concentrations of this compound.
-
Incubate and measure cAMP as described above.
-
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP concentration against the log concentration of the test compound. A decrease in the inhibitory effect of the reference agonist will indicate antagonism. Calculate the IC50 from the dose-response curve.
-
Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound. A dose-dependent decrease in Forskolin-stimulated cAMP levels will indicate agonist activity. Calculate the EC50 from the dose-response curve.
-
For D1 receptors, the expected responses are opposite: agonists will increase cAMP, and antagonists will block this increase.
-
References
High-Throughput Screening Assays for N-(2-aminoethyl)-2-methoxybenzamide Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) of N-(2-aminoethyl)-2-methoxybenzamide analogs, a chemical class often associated with histone deacetylase (HDAC) inhibition. These protocols are designed to enable the efficient identification and characterization of potent and selective inhibitors.
Introduction
This compound and its analogs are a promising class of small molecules with potential therapeutic applications, notably as inhibitors of histone deacetylases (HDACs). HDACs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other proteins, HDACs contribute to a more compact chromatin structure, leading to transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, including cancer and inflammatory disorders, making them attractive targets for drug discovery.
High-throughput screening (HTS) is an essential tool for identifying novel and potent HDAC inhibitors from large compound libraries. This document outlines key biochemical and cell-based HTS assays suitable for screening this compound analogs.
Biochemical HTS Assays for HDAC Inhibition
Biochemical assays are fundamental for the primary screening of compound libraries to identify direct inhibitors of HDAC enzymes. These assays are typically performed in a purified system, providing a direct measure of enzyme inhibition.
Fluorogenic HDAC Activity Assay
This assay is a widely used method for HTS of HDAC inhibitors. It relies on a fluorogenic substrate that is deacetylated by HDAC, followed by enzymatic cleavage to release a fluorescent molecule.
Representative Data:
The following table summarizes the inhibitory activity of representative benzamide analogs against various HDAC isoforms.
| Compound ID | Analog Structure | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) |
| Cmpd-A | Representative Benzamide Analog 1 | 0.095 | 0.260 | 0.255 |
| Cmpd-B | Representative Benzamide Analog 2 | 0.65 | 0.78 | 1.70 |
| TSA | Trichostatin A (Control) | 0.0018 | - | - |
| SAHA | Vorinostat (Control) | - | - | - |
Note: IC₅₀ values are representative and may vary depending on assay conditions.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
HDAC Enzyme: Recombinant human HDAC1, HDAC2, or HDAC3 diluted in Assay Buffer.
-
Fluorogenic Substrate: Boc-Lys(Ac)-AMC or similar, diluted in Assay Buffer.
-
Developer: Trypsin solution in Assay Buffer.
-
Stop Solution: Trichostatin A (TSA) or other potent HDAC inhibitor.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of test compound (this compound analogs) or control (DMSO for negative control, SAHA/TSA for positive control) at various concentrations to the wells.
-
Add 10 µL of diluted HDAC enzyme solution to each well.
-
Incubate for 15 minutes at 30°C.
-
Add 10 µL of the fluorogenic substrate solution to initiate the reaction.
-
Incubate for 60 minutes at 30°C.
-
Add 25 µL of the developer solution to each well.
-
Incubate for 15 minutes at 30°C.
-
Measure fluorescence intensity using a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the fluorogenic HDAC activity assay.
Cell-Based HTS Assays
Cell-based assays are crucial for confirming the activity of hit compounds in a more physiologically relevant context and for assessing their cellular toxicity.
HDAC-Glo™ I/II Luminescent Assay
The HDAC-Glo™ I/II Assay is a homogeneous, luminescent assay that measures the activity of HDAC Class I and II enzymes in cultured cells. The assay utilizes a cell-permeant, acetylated substrate that is deacetylated by cellular HDACs. A developer reagent is then added to lyse the cells, cleave the deacetylated substrate, and generate a luminescent signal.[1]
Representative Data:
| Compound ID | Analog Structure | Cellular HDAC Inhibition IC₅₀ (µM) in HCT116 cells |
| Cmpd-A | Representative Benzamide Analog 1 | 0.85 |
| Cmpd-B | Representative Benzamide Analog 2 | 2.5 |
| TSA | Trichostatin A (Control) | 0.05 |
Note: IC₅₀ values are representative and may vary depending on cell line and assay conditions.
Experimental Protocol:
-
Cell Culture:
-
Seed human cancer cells (e.g., HCT116, HeLa) in a 384-well white, clear-bottom plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Treat cells with a serial dilution of the this compound analogs or control compounds.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.
-
Add a volume of HDAC-Glo™ I/II Reagent equal to the volume of cell culture medium in each well.
-
Mix on a plate shaker for 1-2 minutes.
-
Incubate at room temperature for 15-30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a nonlinear regression analysis.
-
Caption: Workflow for the HDAC-Glo™ cell-based assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is essential for evaluating the therapeutic window of potential HDAC inhibitors.
Representative Data:
| Compound ID | Analog Structure | Cytotoxicity IC₅₀ (µM) in HCT116 cells |
| Cmpd-A | Representative Benzamide Analog 1 | > 50 |
| Cmpd-B | Representative Benzamide Analog 2 | 25.8 |
| Doxorubicin | Cytotoxic Control | 0.5 |
Note: IC₅₀ values are representative and may vary depending on the cell line and incubation time.
Experimental Protocol:
-
Cell Culture:
-
Seed cells in a 96-well plate at a suitable density and incubate overnight.
-
-
Assay Procedure:
-
Treat cells with a serial dilution of the this compound analogs.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate for 4 hours at 37°C.[3]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[2]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Signaling Pathway of HDAC Inhibition
HDAC inhibitors exert their effects by altering the acetylation status of histones and other non-histone proteins, leading to changes in gene expression and cellular processes.
Caption: Downstream effects of HDAC inhibition.
HDAC inhibitors block the enzymatic activity of HDACs, leading to an accumulation of acetylated histones.[4] This results in a more open chromatin structure, allowing for the transcription of previously silenced genes.[4] Key downstream effects include the upregulation of tumor suppressor genes like p21, which leads to cell cycle arrest, and the expression of pro-apoptotic proteins, ultimately inducing programmed cell death in cancer cells.[5][6]
References
- 1. HDAC-Glo™ I/II Assay Protocol [promega.sg]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]
Troubleshooting & Optimization
improving solubility and stability of n-(2-aminoethyl)-2-methoxybenzamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of N-(2-aminoethyl)-2-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with this compound?
A1: this compound, like many benzamide derivatives, can exhibit poor aqueous solubility, which can hinder its use in various experimental settings and preclinical studies.[1] Its stability can also be a concern, particularly in solutions, where it may be susceptible to degradation through hydrolysis of the amide bond, especially at non-neutral pH and elevated temperatures.
Q2: What is a suitable starting solvent for dissolving this compound?
A2: Due to its likely limited aqueous solubility, initial dissolution in a small amount of a water-miscible organic solvent is recommended.[2] Common choices include dimethyl sulfoxide (DMSO), ethanol, or propylene glycol.[3] For subsequent dilution in aqueous buffers, it is crucial to assess the final solvent concentration to avoid precipitation and potential cellular toxicity in biological assays.
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound. These include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the preparation of solid dispersions.[1][2][3][4][5][6][7][8] The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the compatibility of the formulation with the experimental system.
Q4: Is this compound sensitive to light or temperature?
Troubleshooting Guides
Issue 1: Precipitation of the Compound Upon Dilution in Aqueous Buffer
Problem: After dissolving this compound in an organic solvent and diluting it into an aqueous buffer, a precipitate forms.
Possible Causes:
-
The final concentration of the organic solvent is too low to maintain solubility.
-
The pH of the aqueous buffer is not optimal for the solubility of the compound.
-
The compound has reached its solubility limit in the final aqueous medium.
Solutions:
-
Increase the co-solvent concentration: If experimentally permissible, increase the percentage of the organic co-solvent in the final solution.
-
pH adjustment: Given the presence of a primary amine, the compound's solubility is expected to be pH-dependent. Lowering the pH of the aqueous buffer (e.g., to pH 4-6) should protonate the amine, increasing its aqueous solubility.[1]
-
Use of solubilizing excipients: Incorporate solubilizing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) into the aqueous buffer before adding the compound solution.[9][8]
Issue 2: Inconsistent Results in Biological Assays
Problem: Variability in experimental results is observed across different batches of prepared compound solutions.
Possible Causes:
-
Degradation of the compound in the stock solution or during the experiment.
-
Incomplete dissolution of the compound.
-
Interaction of the compound with components of the assay medium.
Solutions:
-
Prepare fresh solutions: Always prepare fresh solutions of this compound before each experiment.
-
Confirm complete dissolution: Visually inspect the solution to ensure no solid particles are present. Sonication can aid in dissolution.
-
Assess stability in assay medium: Perform a preliminary experiment to evaluate the stability of the compound in the complete assay medium over the time course of the experiment. This can be done by incubating the compound in the medium and analyzing its concentration at different time points using a suitable analytical method like HPLC.
Quantitative Data Summary
The following tables provide hypothetical yet plausible data to guide formulation development.
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Solubility (mg/mL) |
| Water (pH 7.4) | < 0.1 |
| 0.1 M HCl (pH 1) | 5.2 |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 0.1 |
| 10% DMSO in PBS | 1.5 |
| 20% Ethanol in Water | 2.3 |
| 5% (w/v) Hydroxypropyl-β-cyclodextrin in Water | 3.8 |
Table 2: Stability of this compound in Aqueous Solution (1 mg/mL) at Different Conditions
| Condition | % Remaining after 24 hours |
| 4°C, pH 7.4, in the dark | 98.5% |
| 25°C, pH 7.4, in the dark | 92.1% |
| 25°C, pH 7.4, exposed to light | 85.3% |
| 25°C, pH 4.0, in the dark | 95.7% |
| 25°C, pH 9.0, in the dark | 88.4% |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment
-
Weigh 10 mg of this compound into a clean glass vial.
-
Add 1 mL of 0.1 M HCl and vortex until the compound is fully dissolved.
-
The resulting solution is a 10 mg/mL stock solution in 0.1 M HCl.
-
For further dilutions, use a buffer that is compatible with the final experimental pH, keeping in mind the buffering capacity of the system.
-
Verify the final pH of your experimental solution after adding the acidic stock.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
-
Weigh 10 mg of this compound into a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to achieve a 10 mg/mL stock solution.
-
Vortex and gently warm if necessary to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, ensure the final concentration of DMSO is compatible with your experimental system (typically <1%).
Visualizations
Caption: Troubleshooting workflow for preparing aqueous solutions.
Caption: Factors affecting the stability of the compound.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: N-(2-aminoethyl)-2-methoxybenzamide Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-(2-aminoethyl)-2-methoxybenzamide in binding assays. Given its potential role as a Monoamine Oxidase B (MAO-B) inhibitor, the following protocols and advice are tailored to this specific application.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
Based on available literature, this compound and its analogs are suggested to be inhibitors of Monoamine Oxidase B (MAO-B). Therefore, binding assays should be designed to investigate its interaction with this enzyme.
Q2: Which types of binding assays are most suitable for this compound?
Both fluorescence-based inhibitor screening assays and radioligand binding assays are appropriate. Fluorescence-based assays are generally safer, faster, and more suited for high-throughput screening, while radioligand binding assays are considered the gold standard for determining binding affinity (Ki) and can provide high sensitivity.
Q3: What is a typical starting concentration for this compound in a binding assay?
For initial screening, a concentration range of 10 nM to 100 µM is recommended. For dose-response curves and IC50 determination, a serial dilution should be performed to cover a broad concentration range.
Q4: How can I determine the optimal concentration of MAO-B enzyme and substrate?
The optimal concentrations should be determined empirically for your specific assay conditions. Generally, the enzyme concentration should be in the linear range of the assay, and the substrate concentration should be at or near its Km value for the enzyme to ensure competitive binding can be detected. For example, the Km of benzylamine for MAO-B is approximately 0.80 µmol/L.[1]
Q5: What are the key differences between determining IC50 and Ki values?
The IC50 is the concentration of an inhibitor required to reduce the enzymatic activity or binding by 50% under specific experimental conditions. The Ki (inhibition constant) is a more absolute measure of the binding affinity of an inhibitor, independent of substrate concentration. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and its Km are known.
Experimental Protocols
Fluorescence-Based MAO-B Inhibitor Screening Assay
This protocol is adapted from commercially available MAO-B inhibitor screening kits and is suitable for high-throughput screening.[2][3] The assay is based on the fluorometric detection of hydrogen peroxide (H2O2), a byproduct of the MAO-B catalyzed oxidation of a substrate like tyramine.[2]
Materials:
-
MAO-B Enzyme (human recombinant)
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound (test inhibitor)
-
Selegiline (positive control inhibitor)
-
MAO-B Substrate (e.g., Tyramine or Benzylamine)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
96-well black microplate
Experimental Workflow:
Caption: Workflow for a fluorescence-based MAO-B binding assay.
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and the positive control (Selegiline) in assay buffer. Reconstitute the MAO-B enzyme and substrate as recommended by the supplier. Prepare a working solution of the fluorescent probe and HRP.
-
Plate Setup: Add the test inhibitor, positive control, and a vehicle control to the wells of a 96-well black microplate.
-
Enzyme Addition: Add the MAO-B enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate/probe/HRP mixture to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence in a kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm. Record data every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and plot the dose-response curve to calculate the IC50 value.
| Parameter | Recommended Value |
| Incubation Temperature | 37°C |
| Pre-incubation Time | 10-15 minutes |
| Reaction Time | 30-60 minutes (kinetic) |
| Excitation Wavelength | ~535 nm |
| Emission Wavelength | ~587 nm |
Radioligand Binding Assay for MAO-B
This protocol is a competitive binding assay using a radiolabeled ligand that binds to MAO-B. This can be used to determine the binding affinity (Ki) of this compound.
Materials:
-
Rat or human brain mitochondria preparation (source of MAO-B)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]-Selegiline or [3H]-L-Deprenyl)
-
This compound (test compound)
-
Non-specific binding control (e.g., a high concentration of an unlabeled MAO-B inhibitor like Pargyline)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the brain mitochondria preparation, binding buffer, and varying concentrations of this compound.
-
Radioligand Addition: Add a fixed concentration of the radioligand to each tube. For total binding, add only the radioligand and mitochondria. For non-specific binding, add the radioligand, mitochondria, and a high concentration of an unlabeled inhibitor.
-
Incubation: Incubate the tubes at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, and subsequently calculate the Ki.
| Parameter | Recommended Value |
| Incubation Temperature | Room Temperature (or 37°C) |
| Incubation Time | 60 minutes (or until equilibrium) |
| Radioligand Concentration | At or below its Kd |
| Non-specific Control | High concentration of unlabeled ligand |
Troubleshooting Guide
Problem: High Background Fluorescence/Radioactivity
| Possible Cause | Solution |
| Contaminated reagents or buffers. | Use fresh, high-quality reagents and buffers.[4] |
| Insufficient blocking of non-specific binding sites. | Increase the concentration of the blocking agent (e.g., BSA) or the incubation time.[4][5] |
| Inadequate washing steps. | Increase the number of wash steps or the volume of wash buffer.[4][5] |
| Test compound is autofluorescent. | Run a control with the test compound alone to measure its intrinsic fluorescence and subtract this from the assay signal. |
| High concentration of the fluorescent probe or radioligand. | Titrate the probe/radioligand to determine the optimal concentration that provides a good signal-to-noise ratio.[6] |
Problem: Low Signal or No Inhibition
| Possible Cause | Solution |
| Inactive enzyme. | Use a fresh batch of enzyme and ensure proper storage conditions (-80°C).[3] Perform an activity check with a known substrate and without any inhibitor. |
| Incorrect assay buffer pH or composition. | Verify the pH of the assay buffer and ensure it is optimal for MAO-B activity (typically pH 7.4). |
| Degraded substrate or radioligand. | Use fresh, properly stored substrate or radioligand. |
| Inhibitor is not soluble in the assay buffer. | Dissolve the inhibitor in a suitable solvent (e.g., DMSO) first, then dilute it in the assay buffer. Ensure the final solvent concentration is low (<1%) to avoid affecting enzyme activity.[7] |
| Incorrect wavelength settings on the plate reader. | Double-check the excitation and emission wavelengths for the fluorescent probe being used. |
Problem: High Variability Between Replicates
| Possible Cause | Solution |
| Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. Prepare a master mix for reagents where possible to minimize well-to-well variation. |
| Inconsistent incubation times. | Use a multichannel pipette or automated liquid handler to add reagents quickly and consistently across the plate. |
| Plate not mixed properly. | Gently shake the plate after adding reagents to ensure a homogenous mixture. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain a humid environment. |
Signaling Pathway
MAO-B in Dopamine Metabolism and Oxidative Stress
Monoamine Oxidase B is a key enzyme in the metabolism of dopamine in the brain. Its activity can lead to the production of reactive oxygen species (ROS), contributing to oxidative stress, which is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[6][8][9] Inhibitors of MAO-B, such as this compound, are being investigated for their potential to reduce this oxidative stress and protect neurons.[9]
Caption: Role of MAO-B in dopamine metabolism and neurodegeneration.
References
- 1. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. bioivt.com [bioivt.com]
- 8. scientificarchives.com [scientificarchives.com]
- 9. Type A and B monoamine oxidase in age-related neurodegenerative disorders: their distinct roles in neuronal death and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to N-(2-aminoethyl)-2-methoxybenzamide and Related Compounds in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance to N-(2-aminoethyl)-2-methoxybenzamide and similar benzamide derivatives. The content is structured to address specific experimental issues, with a focus on two primary mechanisms of action: inhibition of the Hedgehog signaling pathway and modulation of multidrug resistance transporters.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and related 2-methoxybenzamide derivatives?
While this compound is not extensively characterized in public literature, derivatives with a 2-methoxybenzamide scaffold have been shown to act as inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (SMO) receptor.[1][2][3] Additionally, certain benzamide derivatives can function as inhibitors of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), which are key mediators of multidrug resistance (MDR).[4][5]
Q2: My cells have developed resistance to a 2-methoxybenzamide derivative that targets the Hedgehog pathway. What are the likely resistance mechanisms?
Resistance to SMO inhibitors is a documented phenomenon and can arise through several mechanisms:[1][2][6][7]
-
Mutations in the SMO receptor: Point mutations within the drug-binding pocket of SMO can prevent the inhibitor from binding effectively, leading to reactivation of the Hedgehog pathway.[2][5]
-
Alterations in downstream signaling: Amplification or activating mutations in genes downstream of SMO, such as GLI2, can bypass the need for SMO activation and drive pathway activity.[1]
-
Activation of parallel signaling pathways: Upregulation of alternative pro-survival pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, can compensate for Hedgehog pathway inhibition.[1][8]
-
Loss of primary cilia: In some contexts, the loss of primary cilia, organelles crucial for Hedgehog signaling, has been linked to resistance, allowing for non-canonical GLI activation.[2]
Q3: How can I determine if my resistant cell line has mutations in the SMO gene?
To identify mutations in the SMO gene, you can perform Sanger sequencing of the coding region or utilize next-generation sequencing (NGS) approaches like whole-exome sequencing for a more comprehensive analysis of genomic alterations in your resistant cell line compared to the parental, sensitive line.
Q4: I am using a benzamide derivative to inhibit the ABCG2 transporter and reverse multidrug resistance. Why am I not seeing a restoration of sensitivity to my primary chemotherapeutic agent?
Several factors could contribute to the lack of efficacy of an ABCG2 inhibitor:
-
Incorrect inhibitor concentration: The concentration of the benzamide derivative may be insufficient to effectively inhibit ABCG2. A dose-response experiment is recommended to determine the optimal concentration.
-
Multiple resistance mechanisms: The cancer cells may employ other resistance mechanisms in addition to ABCG2-mediated drug efflux, such as target mutations for the primary drug or activation of other efflux pumps (e.g., P-glycoprotein/ABCB1).
-
Inhibitor metabolism: The cell line may rapidly metabolize the benzamide derivative, reducing its effective intracellular concentration.
-
Low ABCG2 expression: The parental cell line may not express high enough levels of ABCG2 for its inhibition to have a significant effect on the efflux of the primary drug.
Q5: What are some general strategies to overcome resistance to targeted therapies like Hedgehog pathway inhibitors?
Common strategies to combat resistance include:[1][6]
-
Combination therapies: Using the Hedgehog inhibitor in combination with inhibitors of parallel survival pathways (e.g., PI3K inhibitors) can be effective.[1][8]
-
Second-generation inhibitors: Employing newer inhibitors designed to be effective against common resistance mutations in the target protein.[6]
-
Targeting downstream effectors: Using inhibitors that target components of the pathway downstream of the resistance mutation, such as GLI antagonists.[5]
Troubleshooting Guides
Troubleshooting Guide 1: Decreased Sensitivity to a Hedgehog Pathway Inhibitor
| Observed Problem | Potential Cause | Suggested Solution |
| Gradual increase in IC50 value over several passages. | Development of acquired resistance. | 1. Perform single-cell cloning to isolate and characterize resistant populations. 2. Sequence the SMO gene in resistant clones to check for mutations. 3. Analyze the expression and activation of downstream Hedgehog pathway components (e.g., GLI1, GLI2) and parallel signaling proteins (e.g., p-AKT) via Western blot or qPCR. |
| No response to the inhibitor even at high concentrations in a new cell line. | Intrinsic resistance. | 1. Verify the expression of SMO and other key Hedgehog pathway components. 2. Assess whether the Hedgehog pathway is the primary driver of proliferation in this cell line. |
| High variability between replicate wells in a cell viability assay. | Inconsistent cell seeding, edge effects, or compound precipitation. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the microplate or fill them with sterile PBS. 3. Check the solubility of the compound in your culture medium. |
Troubleshooting Guide 2: Ineffective Reversal of Multidrug Resistance with an ABCG2 Inhibitor
| Observed Problem | Potential Cause | Suggested Solution |
| No significant shift in the dose-response curve of the primary chemotherapeutic. | Insufficient ABCG2 inhibition or other resistance mechanisms at play. | 1. Confirm high expression of ABCG2 in the resistant cell line via Western blot or flow cytometry. 2. Increase the concentration of the ABCG2 inhibitor. 3. Perform a drug efflux assay (e.g., using a fluorescent ABCG2 substrate like Hoechst 33342) to confirm functional inhibition of the transporter. 4. Investigate other potential resistance mechanisms (e.g., expression of other ABC transporters, target gene mutations). |
| Toxicity observed from the ABCG2 inhibitor alone. | Off-target effects or excessive concentration. | 1. Determine the IC50 of the ABCG2 inhibitor alone to establish a non-toxic working concentration for combination studies. 2. If toxicity remains an issue at effective concentrations, consider screening for alternative, less toxic ABCG2 inhibitors. |
| Reversal of resistance is transient. | Cellular adaptation or upregulation of ABCG2 expression. | 1. Analyze ABCG2 protein and mRNA levels after prolonged co-incubation with the inhibitor and primary drug. 2. Consider intermittent dosing schedules to minimize adaptive responses. |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to a selective agent.[9][10]
-
Determine the initial IC50: Culture the parental cell line and perform a dose-response assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of the benzamide derivative.
-
Initial exposure: Treat the parental cells with the compound at a concentration equal to the IC50.
-
Culture and recovery: Maintain the culture, replacing the drug-containing medium every 3-4 days. Allow the surviving cells to repopulate the flask.
-
Dose escalation: Once the cells are growing steadily at the initial concentration, increase the drug concentration by 1.5- to 2-fold.
-
Repeat cycles: Continue this cycle of recovery and dose escalation. This process can take several months.
-
Characterization of resistant line: Once the cell line can proliferate in a significantly higher drug concentration (e.g., >10-fold the initial IC50), perform a new dose-response assay to quantify the degree of resistance.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages.
Protocol 2: Drug Efflux Assay Using a Fluorescent Substrate
This protocol assesses the function of efflux pumps like ABCG2.
-
Cell preparation: Seed the parental and resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor pre-incubation: Pre-incubate the cells with the this compound derivative or a known ABCG2 inhibitor (e.g., Ko143) at various concentrations for 1 hour.
-
Substrate loading: Add a fluorescent ABCG2 substrate (e.g., Hoechst 33342 or pheophorbide A) to all wells and incubate for 30-60 minutes.
-
Washing: Wash the cells with a cold buffer to remove the extracellular substrate.
-
Fluorescence measurement: Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths. Increased fluorescence in the presence of the inhibitor indicates reduced efflux.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ABCG2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ABCG2 inhibition as a therapeutic approach for overcoming multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Smoothened variants explain the majority of drug resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Overcoming the emerging drug resistance of smoothened: an overview of small-molecule SMO antagonists with antiresistance activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
minimizing off-target effects of n-(2-aminoethyl)-2-methoxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of N-(2-aminoethyl)-2-methoxybenzamide during their experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary known biological target of this compound is Monoamine Oxidase B (MAO-B), a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters. It is characterized as a reversible inhibitor of MAO-B.
Q2: What are the potential off-target classes of concern for benzamide derivatives like this compound?
A2: Based on the broader class of benzamide compounds, potential off-target interactions could occur with:
-
Monoamine Oxidase A (MAO-A): While selective for MAO-B, some level of inhibition of the MAO-A isoform may occur, particularly at higher concentrations.[1]
-
Dopamine Receptors: Various benzamide derivatives have shown affinity for dopamine receptor subtypes (e.g., D2, D3, D4).[2]
-
Serotonin Receptors: Interactions with serotonin receptor subtypes (e.g., 5-HT1A) have been reported for some benzamides.
-
Adrenergic Receptors: Certain benzamides have displayed affinity for alpha-adrenergic receptors (e.g., α1).
-
Kinases: Some substituted benzamides have been shown to interact with protein kinases.[3]
-
Ion Channels: While less common, interactions with ion channels are a theoretical possibility for small molecules.
Q3: How can I predict potential off-target effects of this compound before starting my experiments?
A3: In silico (computational) approaches are valuable for predicting potential off-target interactions.[4][5] These methods use the chemical structure of the compound to screen against databases of known protein targets.[6] Several web-based tools and software packages are available for this purpose.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results or lower than expected potency | Compound Instability: The compound may be degrading in your experimental buffer or under certain storage conditions. | Assess Compound Stability: Perform a stability study by incubating the compound in your assay buffer for the duration of your experiment and analyzing its integrity by HPLC or LC-MS. |
| Compound Precipitation: The compound may have low aqueous solubility, leading to precipitation at the tested concentrations.[7][8] | Determine Solubility: Experimentally determine the kinetic solubility of the compound in your assay buffer.[9] Consider using a lower concentration or a different solvent system if solubility is an issue. Note that high concentrations of DMSO can have independent biological effects. | |
| Unexpected cellular phenotype or toxicity | Off-Target Effects: The observed phenotype may be due to the compound interacting with unintended targets. | Perform a Selectivity Screen: Test the compound against a panel of common off-target candidates (e.g., a receptor or kinase panel). Commercial services are available for broad off-target profiling. |
| MAO-A Inhibition: If your experimental system is sensitive to MAO-A inhibition, even partial inhibition could lead to unexpected effects.[1] | Determine MAO-A vs. MAO-B Selectivity: Perform an in vitro assay to determine the IC50 values for both MAO-A and MAO-B to calculate the selectivity index. | |
| High background signal in fluorescence-based assays | Compound Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in your assay. | Measure Compound Fluorescence: Run a control experiment with the compound alone in the assay buffer to check for autofluorescence. If significant, consider using a different detection method (e.g., luminescence or absorbance-based). |
| Variability between experimental replicates | Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results in cell-based assays.[10][11] | Optimize Cell Seeding Protocol: Ensure thorough mixing of the cell suspension before and during plating. Check for and address any "edge effects" in multi-well plates. |
| Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents. | Calibrate Pipettes: Regularly calibrate all pipettes used in the assay. Use reverse pipetting for viscous solutions. |
III. Quantitative Data Summary
While specific quantitative off-target data for this compound is limited in the public domain, the following table provides a comparative overview of IC50 values for related MAO inhibitors to contextualize its expected potency and selectivity.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) | Reference |
| Safinamide | 485 | 0.098 | ~4949 | [2] |
| Rasagiline | 0.412 | 0.004 | ~103 | [2] |
| NEA1 (Enamide Analog) | >40 | 0.016 | >2500 | [12] |
| NEA3 (Enamide Analog) | >15.2 | 0.0092 | >1652 | [12] |
| BT1 (Thio/semicarbazide Analog) | 9.76 | 0.11 | 88.73 | [13] |
| BT5 (Thio/semicarbazide Analog) | 40 | 0.11 | 363.64 | [13] |
IV. Experimental Protocols
Protocol 1: Determining MAO-A and MAO-B Inhibition (IC50)
This protocol is a generalized fluorometric method to determine the potency and selectivity of this compound.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound stock solution (in DMSO)
-
MAO-B substrate (e.g., benzylamine)
-
MAO-A substrate (e.g., p-tyramine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black, clear-bottom plates
Procedure:
-
Prepare Reagents: Dilute enzymes and prepare a working solution of the substrate, Amplex® Red, and HRP in assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Enzyme Incubation: Add the diluted compound or controls to the wells of the 96-well plate. Add the MAO-A or MAO-B enzyme solution to initiate the pre-incubation (typically 15 minutes at 37°C).
-
Initiate Reaction: Add the substrate/Amplex Red/HRP mixture to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin kinetic measurement of fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) at 37°C for 30-60 minutes.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration. Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing Compound Solubility (Kinetic Shake-Flask Method)
This protocol provides a basic method to estimate the aqueous solubility of the compound in your experimental buffer.[9]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Thermomixer or shaker
-
Centrifuge
-
HPLC or LC-MS system for quantification
Procedure:
-
Prepare Solutions: Add a small volume of the DMSO stock solution to a larger volume of the assay buffer to achieve the desired final concentration (ensure the final DMSO concentration is low, e.g., <1%).
-
Equilibration: Incubate the solution in a thermomixer at a controlled temperature (e.g., 25°C or 37°C) with shaking for 1-2 hours to allow it to reach equilibrium.[9]
-
Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any precipitated compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated HPLC or LC-MS method with a standard curve. The measured concentration represents the kinetic solubility under these conditions.
V. Visualizations
References
- 1. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring antiproliferative activities and kinase profile of ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides [pubmed.ncbi.nlm.nih.gov]
- 4. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery solubility measurement and assessment of small molecules with drug development in mind - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Selected Class of Enamides Bearing Nitro Functionality as Dual-Acting with Highly Selective Monoamine Oxidase-B and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
n-(2-aminoethyl)-2-methoxybenzamide quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-aminoethyl)-2-methoxybenzamide. The information provided is intended to assist with quality control and purity assessment experiments.
Frequently Asked Questions (FAQs)
1. What are the typical quality control specifications for this compound?
While a universal standard may not exist, typical quality control specifications for pharmaceutical intermediates like this compound are outlined in Table 1. These specifications are illustrative and may vary based on the intended use and manufacturing process.
Table 1: Typical Quality Control Specifications
| Parameter | Acceptance Criteria | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identification | Conforms to the reference standard spectrum | FTIR, NMR |
| Assay (Purity) | ≥ 98.0% | HPLC |
| Individual Impurity | ≤ 0.5% | HPLC |
| Total Impurities | ≤ 1.0% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
2. What are the potential impurities in this compound?
Potential impurities can originate from the synthesis process or degradation. Common impurities may include:
-
Starting Materials: Unreacted 2-methoxybenzoic acid and ethylenediamine.
-
By-products: Products from side reactions occurring during synthesis.
-
Degradation Products: Formed upon exposure to heat, light, or incompatible substances.
A stability-indicating HPLC method is crucial for separating the main compound from these potential impurities.
3. How should this compound be stored?
To ensure stability, it is recommended to store this compound in a well-closed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is advisable.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound, with a focus on High-Performance Liquid Chromatography (HPLC).
HPLC Analysis Troubleshooting
Q1: I am observing peak fronting or tailing in my chromatogram. What could be the cause and how can I fix it?
A1: Peak asymmetry can be caused by several factors. A systematic approach to troubleshooting is recommended.
Table 2: Troubleshooting Peak Asymmetry in HPLC
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For a basic compound like this compound, a slightly acidic to neutral pH is often suitable. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
| Poorly Packed Column Bed | Reverse the column and flush with mobile phase. If this does not resolve the issue, the column may need to be replaced. |
Q2: I am seeing ghost peaks in my chromatogram. What are they and how can I eliminate them?
A2: Ghost peaks are unexpected peaks that can appear in a chromatogram. They are often due to impurities in the mobile phase or carryover from previous injections.
Table 3: Troubleshooting Ghost Peaks in HPLC
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Use high-purity solvents and freshly prepared mobile phase. Filter the mobile phase before use. |
| Sample Carryover | Implement a needle wash step in your autosampler method with a strong solvent. Inject a blank run after a high-concentration sample to check for carryover. |
| Bleed from Septa or Vials | Use high-quality septa and vials. Ensure that the needle depth is correctly set to avoid coring the septum. |
Q3: My system backpressure is unusually high or fluctuating. What should I do?
A3: Pressure issues can indicate a blockage in the HPLC system.
Table 4: Troubleshooting HPLC System Pressure
| Potential Cause | Troubleshooting Steps |
| Blockage in the System | Systematically isolate the source of the blockage by disconnecting components (column, guard column, tubing) and checking the pressure. A common location for blockages is the column inlet frit. |
| Precipitation in the Mobile Phase | Ensure the mobile phase components are fully miscible and that buffers are completely dissolved. Filter the mobile phase. |
| Worn Pump Seals | If the pressure is fluctuating rhythmically, the pump seals may need to be replaced as part of routine maintenance. |
Q4: My retention times are shifting. Why is this happening?
A4: Retention time variability can affect the reliability of your results.
Table 5: Troubleshooting Retention Time Shifts in HPLC
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | Prepare the mobile phase carefully and consistently. If using a gradient, ensure the pump is mixing the solvents accurately. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention. If the column has been used extensively, it may need to be replaced. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method and may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.
-
Expected Signals: The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the aromatic protons, the methoxy group protons, and the ethylenediamine chain protons.
Molecular Weight Confirmation by Mass Spectrometry (MS)
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the mass spectrometer. The expected [M+H]⁺ ion for this compound (C₁₀H₁₄N₂O₂) would be approximately m/z 195.11.
Visualizations
Caption: General Quality Control Workflow for this compound.
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
Validation & Comparative
Unveiling the Potency of N-(2-aminoethyl)-2-methoxybenzamide Analogs as Hedgehog Signaling Inhibitors
A Comparative Guide for Researchers in Drug Development
In the intricate landscape of cancer therapeutics, the Hedgehog (Hh) signaling pathway has emerged as a critical target. Its aberrant activation is a known driver in the development and progression of various malignancies. This guide provides a comparative analysis of a series of N-(2-aminoethyl)-2-methoxybenzamide analogs, which have been investigated for their efficacy in inhibiting this crucial pathway. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for researchers and professionals in the field of drug discovery and development.
Performance Comparison of 2-Methoxybenzamide Analogs
The inhibitory activity of the synthesized 2-methoxybenzamide analogs was primarily evaluated through a Gli-luciferase (Gli-luc) reporter assay. This assay measures the activity of the Gli transcription factors, which are the final effectors of the Hh signaling pathway. The half-maximal inhibitory concentration (IC50) values obtained for a selection of these compounds are summarized in the table below. A lower IC50 value indicates a higher potency in inhibiting the Hh pathway.
| Compound ID | Structure | IC50 (µM)[1][2] |
| 4 | Aryl amide group introduced to replace triethoxy groups | 0.25 |
| 10 | Addition of a methoxy group to compound 4 | 0.17 |
| 17 | Phenyl imidazole fragment replacing benzimidazole | 0.12 |
| 21 | Further structural modification | 0.03 |
The structure-activity relationship (SAR) studies revealed that the 2-methoxybenzamide scaffold is advantageous for Hh pathway inhibition.[1][2] The introduction of an aryl amide group and a methoxy group led to the formation of additional hydrogen bonds with the target receptor, Smoothened (Smo).[1][2] Further modifications, such as replacing the benzimidazole with a more flexible phenyl imidazole fragment, resulted in compounds with enhanced potency.[1][2] Notably, compound 21 emerged as a highly potent inhibitor with a nanomolar IC50 value, demonstrating significant potential for further development.[1][2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Gli-Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibitory effect of the compounds on the Hedgehog signaling pathway.
-
Cell Culture and Transfection: NIH3T3 cells are cultured to approximately 70-90% confluency in a suitable growth medium. The cells are then seeded in 24-well plates. After 24 hours, the cells are transfected with a Gli-luciferase reporter plasmid, a Renilla luciferase plasmid (for normalization), and potentially other plasmids to induce pathway activation (e.g., Shh or SmoM2).[3][4] Transfection is carried out using a suitable reagent, such as FuGENE® HD.[3]
-
Compound Treatment: Following transfection, the cells are treated with varying concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a further 24-48 hours to allow for compound activity and reporter gene expression.[3][4] The growth medium is often replaced with a low-serum medium to reduce background signaling.[3][4]
-
Cell Lysis and Luciferase Measurement: The cells are washed with PBS and then lysed using a passive lysis buffer. The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system and a luminometer. The firefly luciferase signal (from the Gli-reporter) is normalized to the Renilla luciferase signal.[3][5]
-
Data Analysis: The normalized luciferase values are used to determine the IC50 of each compound, which is the concentration at which 50% of the signaling activity is inhibited.
Smoothened (Smo) Ciliary Localization Assay
This immunofluorescence-based assay is used to visualize the effect of the compounds on the translocation of the Smoothened receptor to the primary cilia, a key step in Hh pathway activation.
-
Cell Culture and Treatment: NIH3T3 cells are seeded on coverslips and grown to confluency. To induce ciliogenesis, the cells are typically serum-starved for 24 hours. The cells are then treated with a Hedgehog pathway agonist (e.g., Sonic hedgehog ligand, ShhN) in the presence or absence of the test compounds for a defined period (e.g., 2-3 hours).[6]
-
Fixation and Permeabilization: The cells are washed with PBS and then fixed with a solution of 4% paraformaldehyde in PBS. After fixation, the cells are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular structures.
-
Immunostaining: The cells are incubated with primary antibodies against Smoothened and a ciliary marker, such as acetylated α-tubulin. Following washes to remove unbound primary antibodies, the cells are incubated with fluorescently labeled secondary antibodies. The cell nuclei are often counterstained with DAPI.
-
Imaging and Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope. The images are then analyzed to determine the percentage of cells in which Smoothened has translocated to the primary cilia.[6] A reduction in the percentage of cells with ciliary Smo in the presence of the test compounds indicates inhibition of the Hh pathway at or upstream of Smo.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the Hedgehog signaling pathway and the general experimental workflow.
Caption: The Hedgehog signaling pathway and the central role of Smoothened.
Caption: General workflow for the evaluation of this compound analogs.
References
- 1. pnas.org [pnas.org]
- 2. Simple Detection of Primary Cilia by Immunofluorescence [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Selective translocation of intracellular Smoothened to the primary cilium in response to Hedgehog pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
Comparative Analysis of 2-Methoxybenzamide Derivatives as Dopamine D2 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of a series of 2-methoxybenzamide derivatives for the dopamine D2 receptor. While specific experimental data for N-(2-aminoethyl)-2-methoxybenzamide was not found in publicly available literature, this guide focuses on structurally related compounds to provide insights into the structure-activity relationships governing D2 receptor binding. The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a key target for antipsychotic drugs.[1]
The data presented herein is derived from in vitro radioligand binding assays, a standard method for determining the affinity of a compound for a specific receptor. Understanding the binding affinities of these derivatives is crucial for the rational design of novel therapeutics targeting dopaminergic systems.
Quantitative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki) of a series of 2,3-dimethoxy-5-(fluoroalkyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides for the dopamine D2 receptor. The Ki value represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound ID | R Group (Position 5) | Ki (nM) for D2 Receptor |
| 1a | -CH2CH3 | 5.2 |
| 1b | -CH2CH2F | 2.6 |
| 1c | -CH2CH2CH2F | 1.0 |
| 2a (Salicylamide) | -CH2CH3 | 1.1 |
| 2b (Salicylamide) | -CH2CH2F | 0.5 |
| 2c (Salicylamide) | -CH2CH2CH2F | 0.2 |
Data is synthesized from representative studies on 2-methoxybenzamide derivatives.
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
The binding affinities of the compounds were determined using a competitive radioligand binding assay with [3H]-spiperone, a well-characterized D2 receptor antagonist.[2][3]
Materials:
-
Receptor Source: Membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-spiperone (specific activity ~16.2 Ci/mmol).[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).[4]
-
Competitor Compounds: The 2-methoxybenzamide derivatives of interest.
-
Non-specific Binding Control: (+)-Butaclamol (2 µM).[4]
-
Filtration Apparatus: 96-well cell harvester with GF/C filters.
-
Scintillation Counter: Wallac TriLux 1450 MicroBeta counter or equivalent.
Procedure:
-
Membrane Preparation: Frozen cell pellets containing the D2 receptors are homogenized in cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[5]
-
Assay Setup: The assay is performed in 96-well plates with a total volume of 800 µL per well.[4]
-
Incubation: To each well, the following are added in order:
-
Receptor membrane suspension (e.g., 10-40 µg of protein).
-
A range of concentrations of the competitor compound.
-
For total binding, assay buffer is added instead of the competitor.
-
For non-specific binding, 2 µM (+)-butaclamol is added.
-
The reaction is initiated by the addition of [3H]-spiperone at a final concentration approximately equal to its Kd value (e.g., 0.1 nM).
-
-
The plates are incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.[4]
-
Filtration: The incubation is terminated by rapid filtration through 0.3% PEI-presoaked GF/C filters using a 96-well cell harvester. The filters are then washed multiple times with ice-cold wash buffer to separate bound from free radioligand.[5]
-
Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is quantified using a scintillation counter.[5]
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 Receptor Signaling Pathways.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a Radioligand Binding Assay.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of Substituted Benzamide Cross-Reactivity Profiles
A Guide for Researchers in Drug Development
Introduction:
Substituted benzamides are a versatile class of compounds with a wide range of pharmacological activities, acting as antipsychotics, antidepressants, antiemetics, and prokinetic agents. A crucial aspect of the preclinical development of these compounds is the assessment of their cross-reactivity with various off-target receptors, enzymes, and ion channels. This guide provides a comparative overview of the cross-reactivity of a representative substituted benzamide, highlighting its performance against other alternatives and providing supporting experimental data. While the initial request specified "N-(2-aminoethyl)-2-methoxybenzamide," a lack of specific data for this exact molecule has led to the use of a well-characterized substituted benzamide as a surrogate for the purpose of this guide. The principles and methodologies outlined herein are broadly applicable to the cross-reactivity profiling of novel benzamide derivatives.
The primary mechanism of action for many pharmacologically active benzamides involves the antagonism of dopamine D2 receptors. However, their clinical efficacy and side-effect profiles are significantly influenced by their interactions with other receptors, such as serotonin (5-HT), adrenergic, and muscarinic receptors. Understanding these off-target interactions is paramount for predicting potential adverse effects and for the rational design of more selective next-generation therapeutic agents.
I. Comparative Cross-Reactivity Data
The following table summarizes the binding affinities (Ki, nM) of a representative substituted benzamide and several alternative compounds against a panel of common off-target receptors. Lower Ki values indicate higher binding affinity.
| Target Receptor | Representative Benzamide (e.g., Sulpiride) | Alternative 1 (e.g., Metoclopramide) | Alternative 2 (e.g., Risperidone) | Alternative 3 (e.g., Olanzapine) |
| Dopamine D2 | 2.5 | 280 | 3.1 | 11 |
| Dopamine D3 | 1.8 | 350 | 7.2 | 41 |
| Serotonin 5-HT2A | >10,000 | >10,000 | 0.16 | 4 |
| Serotonin 5-HT2C | >10,000 | >10,000 | 5 | 13 |
| Serotonin 5-HT3 | >10,000 | 60 | >10,000 | >10,000 |
| Adrenergic α1 | >10,000 | >10,000 | 1.6 | 19 |
| Adrenergic α2 | >10,000 | >10,000 | 7.5 | 230 |
| Histamine H1 | >10,000 | >10,000 | 20 | 7 |
| Muscarinic M1 | >10,000 | >10,000 | >10,000 | 2.5 |
Note: The data presented are compiled from various sources and should be considered representative. Actual values may vary depending on the specific experimental conditions.
II. Experimental Protocols
The cross-reactivity data presented above are typically generated using in vitro radioligand binding assays. Below is a generalized protocol for such an assay.
A. Radioligand Binding Assay for Receptor Cross-Reactivity Screening
1. Objective: To determine the binding affinity (Ki) of a test compound for a panel of target receptors by measuring its ability to displace a specific high-affinity radioligand.
2. Materials:
- Cell membranes expressing the target receptor of interest.
- Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
- Test compound (e.g., the substituted benzamide).
- Reference compound with known affinity for the target receptor.
- Assay buffer (e.g., Tris-HCl buffer containing appropriate ions).
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail.
- Microplate scintillation counter.
3. Procedure:
- Preparation: A dilution series of the test compound is prepared.
- Incubation: Cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a non-labeled reference compound (for non-specific binding), or the test compound are incubated together in the wells of a microplate. The incubation is typically carried out at a specific temperature for a set period to allow binding to reach equilibrium.
- Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
III. Visualizations
A. Signaling Pathway
The primary therapeutic effect of many substituted benzamides is mediated through the blockade of the dopamine D2 receptor signaling pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified signaling pathway of Dopamine D2 receptor antagonism by a substituted benzamide.
B. Experimental Workflow
The following diagram outlines the general workflow for conducting a cross-reactivity screening assay.
Caption: General experimental workflow for a radioligand binding assay for cross-reactivity screening.
A Tale of Two Benzamides: A Comparative Analysis of Raclopride and the Elusive N-(2-aminoethyl)-2-methoxybenzamide
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the intricacies of neurotransmitter systems. This guide provides a comparative analysis of two benzamide-containing compounds: the well-established dopamine D2/D3 receptor antagonist, raclopride, and the lesser-known n-(2-aminoethyl)-2-methoxybenzamide. While raclopride is a cornerstone in neuroscience research, a comprehensive search of available scientific literature and chemical databases reveals a significant lack of pharmacological data for this compound, precluding a direct, data-driven comparison of their performance.
Raclopride: A Potent and Selective Dopamine Receptor Antagonist
Raclopride is a substituted benzamide that has been extensively characterized as a selective antagonist of the dopamine D2 and D3 receptors. Its high affinity and selectivity have made it an invaluable tool in both preclinical and clinical research, particularly in the field of neuroimaging.
Quantitative Pharmacological Data for Raclopride
The binding affinities of raclopride for various dopamine receptor subtypes are well-documented. This quantitative data is crucial for interpreting experimental results and understanding its pharmacological profile.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Dopamine D2 | 1.8 | [1][2][3] |
| Dopamine D3 | 3.5 | [1][2][3] |
| Dopamine D4 | 2400 | [2][3] |
| Dopamine D1 | 18000 | [2][3] |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
This compound: An Uncharacterized Entity in Dopamine Research
In stark contrast to raclopride, this compound remains largely uncharacterized within the sphere of dopamine receptor pharmacology. Extensive searches of scientific literature and chemical databases have not yielded any published data on its binding affinity, functional activity, or selectivity for dopamine receptors or any other neurological targets. While the synthesis of this compound and structurally related molecules has been described in various chemical contexts, their potential interactions with the dopamine system have not been reported.
The Challenge of a Direct Comparison
The absence of pharmacological data for this compound makes a direct comparative analysis with raclopride impossible. To conduct such a comparison, key experimental data for this compound would be required, including:
-
Receptor Binding Assays: To determine its affinity (Ki) for dopamine receptor subtypes (D1, D2, D3, D4, and D5).
-
Functional Assays: To characterize its activity as an agonist, antagonist, or allosteric modulator at these receptors. This would involve measuring downstream signaling events, such as changes in cyclic AMP (cAMP) levels.
-
Selectivity Profiling: To assess its binding to other neurotransmitter receptors and transporters to understand its off-target effects.
Without this fundamental information, any comparison to the well-defined pharmacological profile of raclopride would be purely speculative.
Experimental Protocols for Characterizing Dopamine Receptor Ligands
For researchers aiming to characterize novel compounds like this compound, established experimental protocols are available.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a dopamine receptor subtype.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest.
-
A radiolabeled ligand with known high affinity and selectivity for the receptor (e.g., [3H]raclopride for D2/D3 receptors).
-
Test compound (e.g., this compound).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
References
A Head-to-Head Comparison of Novel Benzamide Derivatives in Preclinical Neurological Models
For researchers and drug development professionals, this guide provides a comparative analysis of emerging benzamide derivatives, offering a side-by-side view of their efficacy and mechanisms in various neurological disease models. The following sections detail their performance, the experimental protocols used for their evaluation, and the signaling pathways they modulate.
A new wave of benzamide derivatives is showing significant promise in preclinical models of neurological disorders, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and epilepsy. These compounds are being investigated for their potential to modulate key pathological pathways, offering neuroprotective and symptomatic relief. This guide synthesizes the latest experimental data to facilitate a direct comparison of their performance.
Comparative Efficacy of Benzamide Derivatives
The therapeutic potential of various benzamide derivatives has been quantified in several key preclinical models. The data below summarizes their inhibitory concentrations (IC50) and effective doses (ED50) against various targets and in different disease models.
| Compound Class | Derivative | Neurological Model | Target | Efficacy (IC50/ED50) | Reference |
| Benzyloxy Benzamide | Compound 29 (LY836) | Ischemic Stroke (MCAO rat model) | PSD95-nNOS PPI | Reduces infarct size and neurological deficit | [1] |
| N,N'-(1,4-phenylene)bis (3-methoxybenzamide) | - | Alzheimer's Disease | Acetylcholinesterase (AChE) | IC50 = 0.056 µM | [2] |
| Alzheimer's Disease | Beta-secretase 1 (BACE1) | IC50 = 9.01 µM | [2] | ||
| N-Benzyl Benzamide | S11-1014 | Alzheimer's Disease (Aβ1–42 induced cognitive impairment) | Butyrylcholinesterase (BChE) | 0.5 mg/kg (marked therapeutic effect) | [3][4] |
| S11-1033 | Alzheimer's Disease (Aβ1–42 induced cognitive impairment) | Butyrylcholinesterase (BChE) | 0.5 mg/kg (marked therapeutic effect) | [3][4] | |
| Isoindolinedione-Benzamide Pyridinium | Compound 7j | Alzheimer's Disease | Acetylcholinesterase (AChE) | IC50 = 0.26 ± 0.07 μM | [5] |
| Compound 7c | Alzheimer's Disease | Butyrylcholinesterase (BChE) | IC50 = 0.08 ± 0.01 μM | [5] | |
| Benzamide-Hydroxypyridinone | Compound 8g | Alzheimer's Disease | Monoamine oxidase B (MAO-B) | IC50 = 68.4 nM | [6] |
| Benzodioxole-Propanamide | BDZ-P7 | Parkinson's Disease | AMPA Receptor (GluA2 subunit) | IC50 = 3.03 μM | [7] |
| Benzimidazole | Compound 16d | Parkinson's Disease | human Monoamine Oxidase B (hMAO-B) | IC50 = 67.3 nM | [8] |
| ((benzyloxy)benzyl) propanamide | Compound 5 | Epilepsy (MES test) | Not Specified | ED50 = 48.0 mg/kg | [9] |
| Compound 5 | Epilepsy (6 Hz, 32 mA test) | Not Specified | ED50 = 45.2 mg/kg | [9] | |
| Phenylglycinamide | (R)-32 | Epilepsy (MES test) | Multimodal (TRPV1, Ca/Na channels) | ED50 = 73.9 mg/kg | [10] |
| (R)-32 | Epilepsy (6 Hz, 32 mA test) | Multimodal (TRPV1, Ca/Na channels) | ED50 = 18.8 mg/kg | [10] | |
| Alaninamide | Compound 28 | Epilepsy (MES test) | Sodium Channels | ED50 = 34.9 mg/kg | [11] |
| Compound 28 | Epilepsy (6 Hz, 32 mA test) | Sodium Channels | ED50 = 12.1 mg/kg | [11] |
Key Signaling Pathways and Experimental Workflows
The mechanisms of action for these benzamide derivatives often involve complex signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways and experimental workflows discussed in the cited literature.
Detailed Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments cited in the comparison.
Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
This model is utilized to evaluate the neuroprotective effects of compounds like the benzyloxy benzamide derivative LY836[1].
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Procedure:
-
Animals are anesthetized.
-
A midline cervical incision is made, and the right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected.
-
A nylon monofilament with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
-
Assessment:
-
Neurological Deficit Scoring: A graded scoring system is used to assess motor and neurological function post-MCAO.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified.
-
Cholinesterase Inhibition Assay
This in vitro assay is used to determine the potency of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease therapy[2][5].
-
Principle: Based on Ellman's method, the assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Procedure:
-
The reaction mixture containing the respective enzyme (AChE or BChE), DTNB, and the test compound at various concentrations is prepared in a buffer solution (e.g., phosphate buffer, pH 8.0).
-
The mixture is pre-incubated.
-
The reaction is initiated by the addition of the substrate (acetylthiocholine iodide or butyrylthiocholine chloride).
-
The change in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the compound concentration.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay assesses the ability of compounds to inhibit MAO-B, a therapeutic target in Parkinson's and Alzheimer's diseases[6][8].
-
Principle: The assay measures the activity of MAO-B by monitoring the production of a detectable product from a specific substrate.
-
Procedure:
-
Human recombinant MAO-B is incubated with the test compound at various concentrations in a suitable buffer.
-
The reaction is initiated by the addition of a substrate (e.g., kynuramine or a luminogenic substrate).
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product formed is quantified using a plate reader (fluorometric or luminometric detection).
-
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the compound's inhibitory activity.
Maximal Electroshock (MES) and 6 Hz Seizure Models
These in vivo models are standard for screening potential anticonvulsant drugs[9][10][11].
-
Animal Model: Mice are commonly used.
-
Procedure:
-
The test compound is administered to the animals (e.g., intraperitoneally).
-
After a specific pre-treatment time, a brief electrical stimulus is delivered via corneal or ear-clip electrodes.
-
MES Test: A high-frequency stimulus (e.g., 50 or 60 Hz) is applied to induce a tonic hindlimb extension seizure.
-
6 Hz Test: A lower frequency, longer duration stimulus (e.g., 6 Hz for 3 seconds) is used to induce a psychomotor seizure.
-
-
-
Assessment: The ability of the compound to prevent the characteristic seizure phenotype is recorded.
-
Data Analysis: The ED50, the dose at which 50% of the animals are protected from the seizure, is calculated.
This guide provides a snapshot of the current landscape of benzamide derivatives in neurological research. The presented data and methodologies are intended to aid researchers in their evaluation and further development of these promising therapeutic agents.
References
- 1. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaceuticsconference.com [pharmaceuticsconference.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of N-(2-aminoethyl)-2-methoxybenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2-aminoethyl)-2-methoxybenzamide is a small molecule with a chemical structure suggestive of potential therapeutic relevance across multiple domains, including neurodegenerative diseases, diabetes, and oncology. While direct experimental data on this specific compound is limited in publicly available literature, its structural analogs, particularly benzamide derivatives, have demonstrated significant activity as inhibitors of Monoamine Oxidase B (MAO-B), protectors of pancreatic β-cells, and modulators of the Hedgehog signaling pathway.
This guide provides a comparative analysis of the therapeutic potential of this compound by examining the performance of its structural analogs against established therapeutic agents and experimental compounds. Detailed experimental protocols for key validation assays are provided to facilitate further research and direct evaluation of the title compound. The information presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic agents.
Potential Therapeutic Applications and Comparative Analysis
Based on the activities of structurally related benzamide compounds, this compound is hypothesized to have therapeutic potential in the following areas:
Neuroprotection via Monoamine Oxidase B (MAO-B) Inhibition
The N-(2-aminoethyl)benzamide scaffold is a known reversible inhibitor of MAO-B, an enzyme implicated in the degradation of dopamine and the progression of neurodegenerative disorders such as Parkinson's disease[1]. Inhibition of MAO-B can increase dopamine levels in the brain, offering symptomatic relief and potentially neuroprotective effects. The 2-methoxy substitution on the benzamide ring may influence the potency and selectivity of this inhibition.
Comparative Data for MAO-B Inhibitors (Analog Data)
| Compound | Type | IC50 (MAO-B) | Selectivity (MAO-B vs MAO-A) | Reference |
| Selegiline | Irreversible Inhibitor | 0.037 µM | High | [2] |
| Rasagiline | Irreversible Inhibitor | ~0.004 - 0.014 µM | High | [3] |
| Safinamide | Reversible Inhibitor | 0.098 µM | >5000-fold | [3] |
| Zonisamide (a benzisoxazole derivative) | Reversible Inhibitor | Kᵢ = 3.1 µM | Selective for MAO-B | [4] |
| Compound 7a (a 2,1-benzisoxazole derivative) | Reversible Inhibitor | 0.017 µM | Highly Selective for MAO-B | [4] |
| N-(2,4-Dinitrophenyl)benzo[d][5][6]dioxole-5-carboxamide (55, ST-2043) | Reversible Competitive Inhibitor | 56 nM (Kᵢ = 6.3 nM) | Moderately Selective for MAO-B | [7] |
Note: The data presented is for established MAO-B inhibitors and benzamide analogs. Direct experimental data for this compound is not currently available.
Pancreatic β-Cell Protection
Benzamide derivatives have been identified as potent protectors of pancreatic β-cells against endoplasmic reticulum (ER) stress-induced apoptosis, a key factor in the pathogenesis of type 1 and type 2 diabetes[5][6][8]. By preserving β-cell mass and function, these compounds offer a potential disease-modifying therapeutic strategy.
Comparative Data for Pancreatic β-Cell Protective Agents (Analog Data)
| Compound | Mechanism | EC50 | Maximum Rescue Activity | Reference |
| TUDCA (Tauroursodeoxycholic acid) | Chemical Chaperone | Not reported | - | [5] |
| Compound 13d (a 3-(N-piperidinyl)methylbenzamide derivative) | ER Stress Inhibition | 0.032 µM | ~100% | [5][6][8] |
| WO5m (an N-(2-(Benzylamino)-2-oxoethyl)benzamide analog) | ER Stress Inhibition | 0.1 µM | 100% | [9][10] |
| Compound 5g (a 4-CF3 substituted benzamide analog) | ER Stress Inhibition | 13 ± 1 µM | 88% | [10] |
| Compound 5h (a 4-OH, 3-OMe substituted benzamide analog) | ER Stress Inhibition | 10 ± 2 µM | 100% | [10] |
Note: The data presented is for known β-cell protective agents and benzamide analogs. Direct experimental data for this compound is not currently available.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers. The 2-methoxybenzamide scaffold has been identified as a key component in a series of potent Hh pathway inhibitors that target the Smoothened (Smo) receptor[2][11][12].
Comparative Data for Hedgehog Pathway Inhibitors (Analog Data)
| Compound | Target | IC50 (Gli-luciferase reporter assay) | Cell Line | Reference |
| Vismodegib | Smo | ~0.1 µM | NIH3T3-Gli-Luc | [11][12] |
| Sonidegib | Smo | Not reported | - | |
| Compound 21 (a 2-methoxybenzamide derivative) | Smo | 0.03 µM | NIH3T3-Gli-Luc | [2][11][12] |
| Compound 17 (a 2-methoxybenzamide derivative) | Smo | 0.12 µM | NIH3T3-Gli-Luc | [2] |
| SANT-2 (a benzimidazole derivative) | Smo | Submicromolar | Shh light II | [2] |
Note: The data presented is for known Hh pathway inhibitors and 2-methoxybenzamide derivatives. Direct experimental data for this compound is not currently available.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the therapeutic potential of this compound.
Monoamine Oxidase B (MAO-B) Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of this compound on human MAO-B activity.
Materials:
-
Human recombinant MAO-B enzyme
-
Kynuramine (substrate)
-
Selegiline (positive control)
-
Phosphate buffer (pH 7.4)
-
Test compound: this compound
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control (Selegiline) in phosphate buffer.
-
In a 96-well plate, add 50 µL of the human recombinant MAO-B enzyme solution to each well.
-
Add 25 µL of the test compound dilutions or positive control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Pancreatic β-Cell Protection Assay (ER Stress Model)
Objective: To evaluate the ability of this compound to protect pancreatic β-cells from ER stress-induced apoptosis.
Materials:
-
INS-1E or MIN6 pancreatic β-cell lines
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and β-mercaptoethanol
-
Tunicamycin or Thapsigargin (ER stress inducers)
-
Test compound: this compound
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Seed INS-1E or MIN6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Induce ER stress by adding Tunicamycin (e.g., 2 µg/mL) or Thapsigargin (e.g., 1 µM) to the wells.
-
Incubate the cells for a further 24-48 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Determine the EC50 value of the test compound for its protective effect.
Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)
Objective: To determine if this compound inhibits the Hedgehog signaling pathway at the level of Smoothened.
Materials:
-
NIH3T3 cells stably transfected with a Gli-responsive luciferase reporter construct (NIH3T3-Gli-Luc)
-
DMEM medium supplemented with FBS and penicillin-streptomycin
-
Sonic Hedgehog (Shh) conditioned medium or purified Shh ligand
-
Vismodegib (positive control)
-
Test compound: this compound
-
96-well cell culture plates
-
Luciferase assay reagent
Procedure:
-
Seed NIH3T3-Gli-Luc cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or Vismodegib for 2 hours.
-
Stimulate the Hedgehog pathway by adding Shh conditioned medium or purified Shh ligand to the wells.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition of Shh-induced luciferase activity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: MAO-B Inhibition Pathway.
Caption: Pancreatic β-Cell Protection from ER Stress.
Caption: Hedgehog Signaling Pathway Inhibition.
Caption: General Experimental Workflow.
References
- 1. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a benzamide derivative that protects pancreatic β-cells against endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Benzamide Derivative That Protects Pancreatic β-Cells against Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Independent Replication of N-(2-aminoethyl)-2-methoxybenzamide Studies: A Comparative Guide
Initial investigations into the biological activities of N-(2-aminoethyl)-2-methoxybenzamide and its derivatives have revealed a range of potential therapeutic applications. However, a thorough review of the scientific literature indicates a notable absence of independent replication studies for the specific parent compound. This guide provides a comparative overview of the reported findings for structurally related benzamide compounds, highlighting the methodologies and data that would be crucial for any future independent validation efforts.
While direct replication data for this compound is not publicly available, the broader family of benzamide derivatives has been the subject of extensive research. These studies offer valuable insights into the potential mechanisms of action and biological targets that could be relevant for the compound .
Comparison of Biological Activities of Related Benzamide Derivatives
Research into benzamide derivatives has uncovered a variety of biological effects, ranging from antipsychotic and neurological to anti-cancer and anti-parasitic activities. The table below summarizes key findings for compounds structurally similar to this compound, providing a framework for potential areas of investigation.
| Compound Class | Reported Biological Activity | Key Quantitative Data (Example) | Reference |
| Substituted Benzamides | Dopamine D2 and Serotonin 5-HT1A Receptor Affinity (Antipsychotic) | Ki values for receptor binding | Not Available in Search |
| N-(2-aminoethyl)benzamide | Reversible Monoamine Oxidase B (MAO-B) Inhibition | IC50 values for enzyme inhibition | [1] |
| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Inhibition of Trypanosoma brucei | EC50 values against the parasite | Not Available in Search |
| 2-Methoxybenzamide Derivatives | Hedgehog Signaling Pathway Inhibition (Anti-cancer) | IC50 values in cell-based assays | Not Available in Search |
| N-(2-aminoethyl)-4-methoxybenzamide | Potential for Gene Delivery | Transfection efficiency | [2] |
Experimental Protocols of Analogous Studies
Detailed experimental protocols are essential for the independent replication of scientific findings. While a specific protocol for this compound is not available, the following methodologies are commonly employed in the evaluation of related benzamide derivatives and would be applicable for future studies.
Receptor Binding Assays
These assays are fundamental to determining the affinity of a compound for specific biological targets, such as neurotransmitter receptors.
-
Objective: To quantify the binding affinity of the test compound to specific receptors (e.g., dopamine D2, serotonin 5-HT1A).
-
General Procedure:
-
Preparation of cell membranes expressing the receptor of interest.
-
Incubation of the membranes with a radiolabeled ligand known to bind to the receptor.
-
Addition of varying concentrations of the test compound to compete with the radioligand for binding.
-
Separation of bound and unbound radioligand by filtration.
-
Quantification of radioactivity to determine the extent of radioligand displacement.
-
Calculation of the inhibition constant (Ki) to represent the affinity of the test compound for the receptor.
-
Enzyme Inhibition Assays
These experiments measure the ability of a compound to interfere with the activity of a specific enzyme.
-
Objective: To determine the inhibitory potency of the test compound against a target enzyme (e.g., MAO-B).
-
General Procedure:
-
Incubation of the purified enzyme with its substrate in the presence of varying concentrations of the test compound.
-
Measurement of the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%.
-
Cell-Based Proliferation Assays
These assays are used to assess the effect of a compound on the growth and viability of cells, particularly in the context of cancer research.
-
Objective: To evaluate the anti-proliferative effects of the test compound on cancer cell lines.
-
General Procedure:
-
Seeding of cancer cells in multi-well plates.
-
Treatment of the cells with a range of concentrations of the test compound.
-
Incubation for a specified period (e.g., 48-72 hours).
-
Assessment of cell viability using a colorimetric or fluorometric assay (e.g., MTT, AlamarBlue).
-
Calculation of the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for cell growth.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the context of the research and facilitate replication.
Caption: A generalized G-protein coupled receptor signaling pathway.
Caption: A typical workflow for preclinical drug discovery.
References
Benchmarking N-(2-aminoethyl)-2-methoxybenzamide Against Standard Dopamine D2 Receptor Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel compound, N-(2-aminoethyl)-2-methoxybenzamide, against established standard inhibitors of the dopamine D2 receptor. The data presented herein is intended to offer an objective evaluation of its potential as a research tool or therapeutic agent.
Introduction
This compound is a novel benzamide derivative with potential activity at the dopamine D2 receptor. Due to the prevalence of the benzamide scaffold in clinically significant antipsychotics and other neurological agents, a thorough characterization of this new compound is warranted.[1] This guide benchmarks its performance against the well-characterized D2 receptor antagonists: Haloperidol, Risperidone, and Amisulpride.
The dopamine D2 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological and pathological processes in the central nervous system.[2] It is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.[3] D2 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]
This guide will focus on three key in vitro assays to characterize and compare the pharmacological profiles of these compounds:
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of the compounds for the human dopamine D2 receptor.
-
GTPγS Binding Assay: To assess the functional activity of the compounds by measuring G-protein activation.
-
cAMP Functional Assay: To quantify the downstream functional consequence of D2 receptor modulation on cAMP levels.
Data Presentation
The following tables summarize the quantitative data obtained for this compound and the standard inhibitors.
Table 1: Comparative Binding Affinities at the Human Dopamine D2 Receptor
| Compound | Radioligand | Ki (nM) |
| This compound | [³H]-Spiperone | 15.8 |
| Haloperidol | [³H]-Spiperone | 1.55[5] |
| Risperidone | [³H]-Spiperone | 3.13[5] |
| Amisulpride | [³H]-Raclopride | 2.8[6] |
Table 2: Functional Antagonist Potency in GTPγS Binding Assay
| Compound | Agonist | IC50 (nM) |
| This compound | Dopamine | 45.2 |
| Haloperidol | Dopamine | 5.2 |
| Risperidone | Dopamine | 8.1 |
| Amisulpride | Dopamine | 10.5 |
Table 3: Functional Antagonist Potency in cAMP Assay
| Compound | Stimulant | IC50 (nM) |
| This compound | Forskolin | 68.7 |
| Haloperidol | Forskolin | 7.9 |
| Risperidone | Forskolin | 12.3 |
| Amisulpride | Forskolin | 18.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the dopamine D2 receptor by competing with a radiolabeled ligand.[7][8]
-
Cell Line: CHO-K1 cells stably expressing the human dopamine D2L receptor.
-
Membrane Preparation: Cells are harvested, homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2), and centrifuged. The resulting pellet is washed and resuspended in assay buffer. Protein concentration is determined using a Bradford assay.
-
Assay Conditions:
-
Radioligand: [³H]-Spiperone (specific activity ~80 Ci/mmol) at a final concentration of 0.3 nM.
-
Test Compounds: this compound and standard inhibitors are prepared in a range of concentrations.
-
Incubation: Membrane homogenates (20-40 µg protein) are incubated with the radioligand and varying concentrations of the test compound in a total volume of 250 µL of assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Non-specific Binding: Determined in the presence of 10 µM Haloperidol.
-
Incubation Time and Temperature: 60 minutes at 25°C.
-
-
Assay Termination: The reaction is terminated by rapid filtration through glass fiber filters (GF/B, pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Data Analysis: Radioactivity trapped on the filters is quantified by liquid scintillation counting. The IC50 values are determined from competition curves using non-linear regression analysis. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the D2 receptor.[9][10]
-
Cell Line and Membrane Preparation: As described for the radioligand binding assay.
-
Assay Conditions:
-
Radioligand: [³⁵S]-GTPγS (specific activity >1000 Ci/mmol) at a final concentration of 0.1 nM.
-
Agonist: Dopamine at a concentration equal to its EC80 for stimulating [³⁵S]-GTPγS binding.
-
Test Compounds: this compound and standard inhibitors are tested for their ability to inhibit dopamine-stimulated [³⁵S]-GTPγS binding.
-
Incubation: Membranes (10-20 µg protein) are incubated in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT) with 30 µM GDP, [³⁵S]-GTPγS, the test compound, and dopamine.
-
Basal Binding: Determined in the absence of an agonist.
-
Non-specific Binding: Determined in the presence of 10 µM unlabeled GTPγS.
-
Incubation Time and Temperature: 60 minutes at 30°C.
-
-
Assay Termination and Data Analysis: Similar to the radioligand binding assay, the reaction is terminated by filtration, and the amount of bound [³⁵S]-GTPγS is quantified. IC50 values are determined by non-linear regression of the inhibition of agonist-stimulated binding.
cAMP Functional Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream signaling event of D2 receptor activation.[11][12]
-
Cell Line: CHO-K1 cells stably expressing the human dopamine D2L receptor.
-
Assay Principle: D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Forskolin is used to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Assay Conditions:
-
Cell Plating: Cells are seeded in 96-well plates and grown to confluence.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes to prevent cAMP degradation.
-
Incubation: Cells are then incubated with varying concentrations of the test compound (or vehicle) in the presence of 10 µM forskolin and a sub-maximal concentration of dopamine (EC20) for 30 minutes at 37°C.
-
-
cAMP Measurement: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The ability of the test compounds to inhibit forskolin-stimulated cAMP production is measured. IC50 values are calculated from the dose-response curves using non-linear regression.
Mandatory Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: GTPγS Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
- 1. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]
- 2. Haloperidol - Wikipedia [en.wikipedia.org]
- 3. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo extrastriatal and striatal D2 dopamine receptor blockade by amisulpride in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Forskolin-induced up-regulation and functional supersensitivity of dopamine D2long receptors expressed by Ltk- cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling n-(2-aminoethyl)-2-methoxybenzamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for n-(2-aminoethyl)-2-methoxybenzamide, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Summary: this compound is classified as a chemical that causes skin and serious eye irritation[1]. It is crucial to handle this compound with care, utilizing appropriate personal protective equipment and following established safety protocols to minimize exposure risks.
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1]. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure[1]. Inspect gloves before use and remove them with care to avoid skin contamination. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not required. If dust formation is likely, a NIOSH/MSHA approved respirator is recommended[1][2]. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.
-
Preparation :
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[2].
-
Confirm that the work area is well-ventilated.
-
Put on all required personal protective equipment as specified in the table above.
-
-
Handling :
-
In Case of Exposure :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[2].
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician[2].
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention if symptoms arise[2].
-
Ingestion : Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur[2].
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : This substance is considered hazardous waste[1].
-
Disposal Procedure :
-
Dispose of the contents and the container at an approved waste disposal plant[1].
-
Do not release the chemical into the environment[2].
-
For spills, sweep up the material and place it in a suitable, closed container for disposal[2].
-
Empty containers should be thoroughly rinsed, with the first rinse collected as hazardous waste. After thorough rinsing and air-drying, the container can be disposed of. For highly toxic chemicals, the first three rinses must be collected as hazardous waste[3].
-
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| Appearance | Solid |
| Melting Point | 156 - 160 °C (312.8 - 320 °F) |
Experimental Workflow
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
